molecular formula C8H6N2O3S B1362871 2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE CAS No. 71793-51-6

2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE

Katalognummer: B1362871
CAS-Nummer: 71793-51-6
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: QVOHAYVRNBCJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isothiocyanato-1-methoxy-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-isothiocyanato-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(10(11)12)4-7(8)9-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOHAYVRNBCJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334950
Record name 2-Isothiocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71793-51-6
Record name 2-Isothiocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71793-51-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-methoxy-5-nitrophenyl isothiocyanate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-5-nitrophenyl Isothiocyanate: Properties, Reactivity, and Applications

Introduction

This compound is an aromatic organic compound featuring a methoxy group, a nitro group, and a highly reactive isothiocyanate functional group attached to a benzene ring. This strategic combination of functional groups makes it a valuable reagent in the fields of biochemistry, molecular biology, and medicinal chemistry. The electrophilic nature of the isothiocyanate group allows for its efficient and specific reaction with nucleophiles, particularly primary amines found in proteins and other biomolecules. This property has led to its widespread use as a labeling agent and as a key intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and core applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 71793-51-6[1]
Molecular Formula C₈H₆N₂O₃S[1]
Molecular Weight 210.21 g/mol [1]
Appearance Pale yellow to yellow solidInferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and ethanol.[2][3]
logP (Octanol/Water Partition Coefficient) 2.338[1]
Water Solubility (log₁₀WS in mol/L) -3.16[1]

Synthesis of this compound

Isothiocyanates are commonly synthesized from their corresponding primary amines.[4] The preparation of this compound typically involves the reaction of 2-methoxy-5-nitroaniline with a thiocarbonylating agent, such as thiophosgene or a related equivalent. This reaction converts the primary amine into the isothiocyanate functional group. The process must be conducted under controlled conditions to avoid side reactions and ensure a high yield of the desired product.

G cluster_0 Synthesis Workflow Start 2-Methoxy-5-nitroaniline (Starting Material) Reaction Reaction in an Inert Solvent Start->Reaction Reagent Thiocarbonylating Agent (e.g., Thiophosgene) Reagent->Reaction Product 2-Methoxy-5-nitrophenyl Isothiocyanate Reaction->Product Purification Purification (e.g., Crystallization) Product->Purification Final Pure Product Purification->Final

Caption: General synthesis workflow for this compound.

Reactivity and Mechanism of Action

The utility of this compound is primarily derived from the reactivity of its isothiocyanate (-N=C=S) group. The central carbon atom of this group is highly electrophilic and is susceptible to nucleophilic attack.

Reaction with Primary Amines

In biological systems, the most relevant nucleophiles are the primary amine groups of proteins. These include the N-terminal α-amino group and the ε-amino group of lysine residues.[5] The reaction proceeds via a nucleophilic addition of the amine to the central carbon of the isothiocyanate, forming a stable thiourea linkage.[6] This covalent bond is robust, ensuring that any label or modification remains securely attached to the protein during subsequent experimental manipulations.[5]

The reaction rate is highly dependent on pH.[7] Alkaline conditions (pH 8-9.5) are optimal as they deprotonate the primary amines, increasing their nucleophilicity and facilitating the reaction.[8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the isothiocyanate.[3][8]

G cluster_0 Reaction Mechanism Reagent R-N=C=S (Isothiocyanate) Intermediate [Transition State] (Thiourea Intermediate) Reagent->Intermediate Nucleophilic Attack Protein Protein-NH₂ (Primary Amine) Protein->Intermediate Product R-NH-C(=S)-NH-Protein (Stable Thiourea Adduct) Intermediate->Product Proton Transfer

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea bond.

Applications in Research and Drug Development

The specific reactivity profile of this compound makes it a versatile tool in several scientific domains.

  • Protein Labeling: As a bifunctional molecule, it can be used to label proteins for various analytical techniques. Once conjugated, the nitroaromatic ring can be used as a chromophore for detection or further modified for attachment of other probes, such as fluorescent dyes or affinity tags. Labeled proteins are essential for immunoassays (ELISA, Western blotting), fluorescence microscopy, and flow cytometry.[3][5]

  • Intermediate in Organic Synthesis: This compound serves as a key building block in the synthesis of more complex molecules.[9] The isothiocyanate group can be transformed into a variety of other functional groups, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.[9]

  • Drug Discovery: Thiourea derivatives, which are readily synthesized from isothiocyanates, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][10] this compound is therefore a valuable starting material for generating libraries of novel compounds for drug screening and development.[9] The nitro group, in particular, is a feature of several approved drugs.[11]

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for the covalent labeling of proteins using this compound. The optimal conditions, particularly the molar ratio of the reagent to the protein, may need to be empirically determined for each specific protein.

I. Materials Required
  • Protein of interest (in an amine-free buffer, e.g., PBS or borate buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[3]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column (e.g., Sephadex G-25) for purification[12]

  • Microcentrifuge tubes

  • Rotary mixer

II. Step-by-Step Methodology
  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers like sodium azide.[12]

    • If necessary, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Labeling Buffer.[3]

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[3]

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved isothiocyanate to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.[5]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to consume any unreacted isothiocyanate. A final concentration of 50-100 mM of the quenching agent is typically sufficient.

    • Incubate for an additional 30 minutes at room temperature.[3]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted isothiocyanate and byproducts using a gel filtration column pre-equilibrated with the desired storage buffer (e.g., PBS).[8][12]

    • Collect the fractions containing the protein, which will typically elute first.

  • Storage:

    • Store the purified, labeled protein in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]

G cluster_0 Protein Labeling Workflow Start Prepare Protein in Amine-Free Buffer Reaction Mix Protein and Reagent Incubate (1-2h, RT) Start->Reaction Reagent Dissolve Isothiocyanate in DMSO/DMF Reagent->Reaction Quench Add Quenching Buffer (e.g., Tris) Reaction->Quench Purify Purify via Gel Filtration Quench->Purify Store Store Labeled Protein at -20°C / -80°C Purify->Store

Caption: A streamlined workflow for protein labeling with isothiocyanates.

Safety Information

Isothiocyanates are reactive compounds and should be handled with care. Based on data for similar compounds, this compound should be considered corrosive and capable of causing burns.[2] It is also moisture-sensitive.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from [Link]

  • ChemBK. (2024). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-nitrophenylisothiocyanate (CAS 71793-51-6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

  • Velisek, J., Cejpek, K., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3512-3518. Retrieved from [Link]

  • TdB Labs. (2024). FITC Labeling and Conjugation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
  • LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]

  • Martinez, G., et al. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants, 10(2), 265. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • SciSpace. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]

  • Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Retrieved from [Link]

  • PubMed Central. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

Sources

2-methoxy-5-nitrophenyl isothiocyanate CAS number 71793-51-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-Methoxy-5-Nitrophenyl Isothiocyanate (CAS 71793-51-6)[1][2]

A Versatile Electrophilic Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

This compound (CAS 71793-51-6) is a specialized aryl isothiocyanate intermediate characterized by a "push-pull" electronic structure. The presence of an electron-donating methoxy group (ortho) and an electron-withdrawing nitro group (meta) creates a unique reactivity profile, making it a valuable building block in the synthesis of thioureas, benzothiazoles, and bioactive small molecules. This guide details its physicochemical properties, synthetic routes, reactivity mechanisms, and safety protocols for application in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4]

The compound features a benzene core substituted with an isothiocyanate group (-NCS), a methoxy ether, and a nitro group.[3] The electronic interplay between the 5-nitro (EWG) and 2-methoxy (EDG) substituents modulates the electrophilicity of the isothiocyanate carbon, generally enhancing its reactivity toward nucleophiles compared to unsubstituted phenyl isothiocyanate.

Table 1: Chemical Specifications
PropertyData
CAS Number 71793-51-6
IUPAC Name 2-Isothiocyanato-1-methoxy-4-nitrobenzene
Molecular Formula C₈H₆N₂O₃S
Molecular Weight 210.21 g/mol
SMILES COC1=C(N=C=S)C=C(=O)C=C1
Physical State Solid (Crystalline, typically pale yellow to orange)
Solubility Soluble in DCM, CHCl₃, DMF, DMSO; Insoluble in water
Reactivity Class Electrophile (Soft); Lachrymator
LogP (Predicted) ~2.34

Synthetic Pathways[5]

The synthesis of this compound typically proceeds from the corresponding aniline precursor, 2-methoxy-5-nitroaniline . Two primary methodologies are employed depending on scale and safety constraints.[4][5][6]

Method A: Thiophosgene Mediated (Classic)
  • Mechanism: Nucleophilic attack of the aniline amine on thiophosgene followed by elimination of HCl.

  • Pros: High yield, rapid.

  • Cons: Requires handling of highly toxic thiophosgene.

Method B: Dithiocarbamate Desulfurylation (Modern/Green)
  • Mechanism: Reaction with Carbon Disulfide (CS₂) and a base (e.g., TEA) to form a dithiocarbamate salt, followed by desulfurylation using reagents like Tosyl Chloride (TsCl) or Boc₂O.

  • Pros: Avoids thiophosgene; milder conditions.

  • Cons: Stepwise process; atom economy is slightly lower.

Visualization: Synthesis Workflow

SynthesisPathways Aniline PRECURSOR 2-Methoxy-5-nitroaniline Thiophosgene REAGENT A Thiophosgene (CSCl2) + CaCO3/H2O Aniline->Thiophosgene Method A CS2 REAGENT B CS2 + TEA (Dithiocarbamate formation) Aniline->CS2 Method B Product TARGET 2-Methoxy-5-nitrophenyl isothiocyanate Thiophosgene->Product -2 HCl Desulf REAGENT B2 Desulfurylation Agent (TsCl or Boc2O) CS2->Desulf Intermediate Salt Desulf->Product Elimination

Figure 1: Dual synthetic pathways for CAS 71793-51-6. Method B is preferred for safety in non-specialized labs.

Reactivity & Applications in Drug Design

The Electrophilic "Sweet Spot"

The isothiocyanate carbon is the primary electrophilic center.

  • Nitro Effect: The 5-nitro group exerts an inductive electron-withdrawing effect (-I), increasing the positive character of the NCS carbon. This makes CAS 71793-51-6 more reactive toward amines than unsubstituted phenyl isothiocyanate.

  • Methoxy Effect: The 2-methoxy group provides steric bulk near the reaction center but also donates electrons via resonance (+R). However, the meta positioning of the nitro group relative to the NCS attachment point often dominates, preserving high reactivity.

Key Transformations
  • Thiourea Formation: Reaction with primary/secondary amines yields thioureas. These are privileged scaffolds in kinase inhibitors (e.g., Sorafenib analogs).

  • Heterocyclization: The resulting thioureas can be cyclized (often oxidatively) to form 2-aminobenzothiazoles , a core structure in antimicrobial and anticancer agents.

Visualization: Reaction Cascade

Reactivity ITC 2-Methoxy-5-nitrophenyl ITC (Electrophile) Thiourea Disubstituted Thiourea (Stable Intermediate) ITC->Thiourea + Amine, DCM, RT Amine Primary Amine (R-NH2) (Nucleophile) Amine->Thiourea Benzothiazole Benzothiazole Derivative (Post-Cyclization) Thiourea->Benzothiazole Oxidative Cyclization (e.g., Br2 or SOCl2) Reduction Diamine Scaffold (Nitro Reduction) Thiourea->Reduction H2/Pd-C (Reduces -NO2 to -NH2)

Figure 2: Divergent synthesis pathways starting from the isothiocyanate core.

Experimental Protocol: Synthesis of a Thiourea Derivative

Objective: Coupling this compound with a generic primary amine (R-NH₂).

Reagents
  • This compound (1.0 equiv)[3]

  • Primary Amine (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (TEA) (0.5 equiv, optional catalyst)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM.

  • Addition: Add the primary amine (1.1 mmol) dropwise at 0°C. If the amine is a salt (e.g., HCl salt), add 1.2 equiv of TEA to liberate the free base.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The isothiocyanate spot (high R_f) should disappear.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether or hexane. The thiourea product often precipitates as a solid.

    • Filter and wash with cold ether.

  • Validation: Confirm structure via ¹H NMR. Look for the thioamide proton (broad singlet, typically δ 8.0–10.0 ppm) and the retention of the methoxy singlet (~3.9 ppm).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).

  • Lachrymator: Induces tearing.[4]

Self-Validating Safety Protocol:

  • Containment: Always handle within a certified chemical fume hood. Isothiocyanates have pungent odors and are potent sensitizers.

  • Quenching: Keep a "quench solution" of 1M aqueous NaOH or dilute ammonia nearby. Spills should be treated with basic solution to convert the volatile ITC into non-volatile thiourea/carbamate derivatives before cleaning.

  • PPE: Double nitrile gloves are recommended.

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Accessed 2024.[2][5][7] Link

  • PubChem. Compound Summary: 2-Isothiocyanato-1-methoxy-4-nitrobenzene (CID 522431). National Library of Medicine. Link

  • Munnuri, S. et al. "Recent Advances in the Synthesis of Isothiocyanates." ChemRxiv, 2021. (General review on ITC synthesis methods). Link

  • Fisher Scientific. Safety Data Sheet: this compound. Link

Sources

2-methoxy-5-nitrophenyl isothiocyanate as a potential bioconjugation reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-nitrophenyl isothiocyanate (2-M-5-NITC) is a specialized aryl isothiocyanate reagent used primarily for the selective modification of primary amines in proteins, peptides, and small molecule scaffolds. Unlike ubiquitous fluorescent probes (e.g., FITC) or standard sequencing reagents (e.g., PITC), 2-M-5-NITC occupies a niche as a chromogenic linker and a pharmacophore precursor .

Its unique substitution pattern—combining an electron-withdrawing nitro group with an electron-donating methoxy group—modulates the electrophilicity of the isothiocyanate moiety, offering distinct reaction kinetics and spectral properties (λmax ~400 nm) compared to unsubstituted phenyl isothiocyanates. This guide details its chemical basis, bioconjugation protocols, and analytical validation for researchers in drug discovery and chemical biology.

Chemical Basis & Reactivity Profile

Structural Analysis

The molecule consists of a benzene core substituted with three functional groups:[1]

  • Isothiocyanate (-N=C=S) at Position 1: The reactive electrophile.

  • Methoxy (-OCH₃) at Position 2 (Ortho): Provides steric modulation and weak resonance donation.

  • Nitro (-NO₂) at Position 5 (Meta): A strong electron-withdrawing group (EWG).

Electronic Effects on Reactivity

The reactivity of aryl isothiocyanates toward nucleophiles (amines) is governed by the electron density of the central carbon in the -N=C=S group.

  • Activation by Nitro Group: The meta-nitro group exerts a strong inductive electron-withdrawing effect (-I), decreasing electron density on the aromatic ring. This destabilizes the isothiocyanate carbon, making it more electrophilic and reactive toward lysine residues and N-terminal amines compared to PITC (Phenyl Isothiocyanate).

  • Modulation by Methoxy Group: While typically an electron donor (via resonance), the ortho-positioning introduces a steric component that may suppress non-specific aggregation or hydrolysis, a common issue with highly reactive nitro-aryl reagents.

Spectral Properties (Chromogenic)

Unlike FITC, 2-M-5-NITC is not strongly fluorescent . It acts as a chromogenic probe .

  • Appearance: Orange-red crystalline powder.

  • Absorbance: The resulting thiourea conjugate typically exhibits a strong absorbance band in the near-UV/visible region (380–410 nm ), characteristic of nitroaniline derivatives.

  • Application: This allows for visual tracking of conjugation efficiency and chromatographic purification without the need for fluorescence detectors.

Mechanism of Action: Thiourea Formation

The primary application of 2-M-5-NITC is the formation of stable thiourea linkages with primary amines. This reaction is irreversible and stable across a wide pH range (pH 2–10), unlike esters or maleimides which can hydrolyze.

Diagram 1: Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a protein lysine residue on the isothiocyanate carbon, followed by proton transfer to form the stable thiourea bond.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product Reagent 2-Methoxy-5-nitrophenyl isothiocyanate (Electrophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Reagent->Intermediate Nucleophilic Attack Protein Protein-NH2 (Nucleophile) Protein->Intermediate Product Stable Thiourea Conjugate (λmax ~400 nm) Intermediate->Product Proton Transfer

Caption: Mechanism of thiourea bond formation between 2-M-5-NITC and a primary amine.

Experimental Protocol: Protein Labeling

Objective: Label a target protein (e.g., BSA, IgG) with 2-M-5-NITC for chromogenic detection.

Materials
  • Reagent: this compound (CAS 71793-51-6).[2][3]

  • Solvent: Anhydrous DMSO or DMF (High grade).

  • Reaction Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.

    • Note: Isothiocyanates require the amine to be deprotonated (neutral). pH 9.0 is optimal for Lysine (pKa ~10.5) modification without rapid hydrolysis.

  • Purification: Sephadex G-25 desalting column or dialysis cassette (10k MWCO).

Step-by-Step Workflow
  • Protein Preparation:

    • Dissolve protein in Reaction Buffer at 2–10 mg/mL.

    • Critical: Ensure buffer is free of primary amines (e.g., NO Tris, NO Glycine).

  • Reagent Solubilization:

    • Dissolve 2-M-5-NITC in DMSO to a concentration of 10 mg/mL immediately before use.

    • Caution: Isothiocyanates are sensitive to hydrolysis; do not store in aqueous solution.

  • Conjugation Reaction:

    • Add the reagent solution to the protein solution dropwise while stirring.

    • Stoichiometry: Use a 10-20 molar excess of reagent over protein.

    • Final Solvent: Keep DMSO concentration < 10% (v/v) to prevent protein denaturation.

    • Incubate at room temperature (20–25°C) for 1–2 hours in the dark (to protect the nitro group from potential photodegradation).

  • Quenching (Optional):

    • Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM. Incubate for 15 mins to scavenge excess isothiocyanate.

  • Purification:

    • Separate the labeled protein from free reagent using a desalting column equilibrated with PBS (pH 7.4).

    • The labeled protein will elute in the void volume (first colored band).

Diagram 2: Conjugation Workflow

Workflow Start Start: Purified Protein BufferEx Buffer Exchange (0.1M Na2CO3, pH 9.0) Start->BufferEx Mix Mix: 20x Molar Excess (Keep DMSO < 10%) BufferEx->Mix ReagentPrep Dissolve 2-M-5-NITC in DMSO (Fresh) ReagentPrep->Mix Incubate Incubate 2 Hours @ RT (Dark) Mix->Incubate Quench Quench (Add Tris/Glycine) Incubate->Quench Purify Purification (G-25 Desalting / Dialysis) Quench->Purify Analyze Analysis (UV-Vis @ 400nm / LC-MS) Purify->Analyze

Caption: Optimized workflow for labeling proteins with this compound.

Analytical Validation

To confirm successful conjugation, utilize the following methods:

UV-Vis Spectroscopy
  • Measure: Absorbance at 280 nm (Protein) and ~400 nm (Reagent).

  • Calculation: Determine the Degree of Labeling (DOL).

    
    
    
    • Note:

      
       for nitroaniline derivatives is typically ~5,000–10,000 M⁻¹cm⁻¹. A correction factor (CF) for the reagent's absorbance at 280 nm must be determined experimentally.
      
Mass Spectrometry (LC-MS)
  • Mass Shift: The addition of the 2-methoxy-5-nitrophenyl-thiocarbamoyl moiety results in a specific mass increase.

  • Delta Mass: +210.21 Da (Reagent MW) - 0 Da (Addition reaction) = +210.21 Da per conjugation site .

Advanced Applications: "Scaffold Potential"

Beyond simple labeling, 2-M-5-NITC serves as a heterobifunctional precursor .

  • Nitro Reduction: The nitro group (-NO₂) is chemically robust during the initial conjugation. However, post-conjugation, it can be selectively reduced (using Sodium Dithionite or catalytic hydrogenation) to an aromatic amine (-NH₂).

  • Secondary Conjugation: This newly generated amine can then be targeted with a different chemistry (e.g., NHS-ester or enzymatic coupling), allowing the creation of defined protein-drug conjugates or bispecific linkers.

Safety & Storage

  • Hazards: Isothiocyanates are sensitizers and irritants . They can cause respiratory and skin sensitization. Handle in a fume hood with nitrile gloves.

  • Storage: Store the solid reagent at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis. Protect from light.

  • Stability: The reagent is moisture-sensitive. Solutions in DMSO should be used immediately and not stored.

References

  • PubChem. (2023). 2-Isothiocyanato-1-methoxy-4-nitrobenzene (CAS 71793-51-6).[3] National Library of Medicine. Available at: [Link]

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for isothiocyanate chemistry and protocols).

Sources

understanding the role of the nitro group in isothiocyanate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Role of the Nitro Group in Isothiocyanate Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Reactivity, Kinetics, and Synthesis

Executive Summary

Isothiocyanates (ITCs) are a class of electrophilic compounds widely researched for their ability to modify cysteine residues on proteins, particularly within the Keap1-Nrf2 pathway. The introduction of a nitro group (


) onto the aromatic ring of an aryl isothiocyanate fundamentally alters its physicochemical profile. This guide provides a mechanistic analysis of how the nitro group—a potent electron-withdrawing group (EWG)—enhances the electrophilicity of the 

moiety, thereby accelerating reaction kinetics with biological nucleophiles. We examine the implications of this enhanced reactivity for drug design, synthesis, and toxicity.

Physical Organic Chemistry: The Electronic Mechanism

The reactivity of aryl isothiocyanates is governed by the electrophilicity of the central carbon atom in the isothiocyanate group (


). The electron density at this center is tunable via substituents on the aromatic ring.
The Hammett Effect

The nitro group at the para position is one of the strongest electron-withdrawing substituents known, operating through both inductive (


) and resonance (

) effects. This withdrawal depletes electron density from the aromatic ring, which in turn pulls density from the nitrogen of the isothiocyanate group.

Consequence: The central carbon of the


 group becomes significantly more electropositive, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making it a "harder" electrophile.

Table 1: Hammett Substituent Constants (


) and Predicted Reactivity 
The positive 

value indicates electron withdrawal, correlating with increased reaction rates with nucleophiles.
Substituent (R)

Value
Electronic EffectPredicted Reactivity (vs. H)

+0.78 Strong Withdrawal High (

)

+0.66Strong WithdrawalHigh

+0.23Weak WithdrawalModerate

0.00NeutralBaseline

-0.27DonationLow
Visualizing the Electronic Influence

The following diagram illustrates how the nitro group stabilizes the negative charge character on the nitrogen, thereby increasing the electrophilic character of the central carbon.

electronic_effect Nitro Nitro Group (-NO2) Electron Withdrawal Ring Benzene Ring (Conduit) Nitro->Ring Inductive/Resonance Pull ITC Isothiocyanate (-N=C=S) Central Carbon Ring->ITC Decreased Electron Density Nucleophile Nucleophile (R-SH) Nucleophile->ITC Accelerated Attack (k2)

Figure 1: Electronic flow demonstrating the activation of the ITC pharmacophore by the nitro group.

Kinetics and Biological Reactivity[1][2][3][4][5]

In a biological context, the primary targets of ITCs are thiols (sulfhydryl groups) found in glutathione (GSH) and cysteine residues of proteins. The reaction follows second-order kinetics, typically described as a reversible Michael-type addition to form a dithiocarbamate.

The Reaction Mechanism

The reaction rate (


) is defined by the equation:


For 4-nitrophenyl isothiocyanate, the rate constant (


) is orders of magnitude higher than that of phenyl isothiocyanate.
  • Phenyl-ITC Baseline: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (at pH 7.4 with GSH).
    
  • 4-Nitrophenyl-ITC: Due to the Hammett

    
     value for this reaction being positive (
    
    
    
    ), the rate is significantly accelerated.

Critical Insight: While high reactivity ensures rapid target engagement (e.g., Keap1), it also increases "promiscuity." Nitro-substituted ITCs may deplete cellular glutathione rapidly, shifting the window from therapeutic signaling (hormesis) to cytotoxicity.

reaction_mechanism Reactants Reactants: R-N=C=S + Cys-SH TS Transition State: Nucleophilic Attack on C Reactants->TS Rate Determining Step (Lowered Ea by -NO2) Product Product: Dithiocarbamate Adduct TS->Product Fast

Figure 2: Reaction coordinate pathway. The nitro group lowers the activation energy of the transition state.

Experimental Protocols

To study these effects, rigorous synthesis and kinetic profiling are required. Below are the recommended protocols.

Synthesis: The Dithiocarbamate Method

Avoid the use of thiophosgene (highly toxic) by utilizing the dithiocarbamate degradation route.

Reagents: 4-Nitroaniline, Carbon Disulfide (


), Triethylamine (

), Tosyl Chloride (

).

Protocol:

  • Formation of Salt: Dissolve 4-nitroaniline (10 mmol) in THF. Add

    
     (20 mmol) and cool to 0°C. Dropwise add 
    
    
    
    (50 mmol). Stir for 4 hours to form the dithiocarbamate salt (precipitate may form).
  • Desulfurylation: Cool the mixture to 0°C. Add Tosyl Chloride (10 mmol) dissolved in THF.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. The mixture will turn yellow/orange.

  • Workup: Add 1N HCl to quench. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes/ethanol or purify via silica flash chromatography (eluent: Hexane/EtOAc).

Kinetics Assay: UV-Vis Spectrophotometry

Objective: Determine the pseudo-first-order rate constant (


) and calculate the second-order constant (

).

Materials: Phosphate buffer (pH 7.4), L-Cysteine or Glutathione stock, ITC stock (in DMSO).

Protocol:

  • Preparation: Prepare a 100

    
    M solution of 4-nitrophenyl isothiocyanate in phosphate buffer (keep DMSO < 1%).
    
  • Blanking: Zero the UV-Vis spectrophotometer at 300–350 nm (characteristic absorption of the ITC).

  • Initiation: Add a large excess of Cysteine (e.g., 1.0 mM, 2.0 mM, 5.0 mM) to maintain pseudo-first-order conditions.

  • Monitoring: Immediately monitor the change in absorbance over time. The peak for the ITC will decrease, or a new peak for the dithiocarbamate adduct (often ~270-290 nm) will appear.

  • Calculation:

    • Plot

      
       vs. time to get the slope 
      
      
      
      .
    • Plot

      
       vs. [Cysteine] concentration. The slope of this line is the second-order rate constant 
      
      
      
      .

experimental_workflow Stock 1. Prepare Stock (ITC in DMSO) Mix 2. Mix with Excess Thiol (Pseudo-1st Order) Stock->Mix Monitor 3. UV-Vis Monitoring (Absorbance vs Time) Mix->Monitor Calc 4. Calculate k2 (Slope of k_obs vs [Thiol]) Monitor->Calc

Figure 3: Workflow for determining kinetic rate constants.

Drug Design Implications

When incorporating a nitro group into an ITC-based drug candidate, the "Goldilocks Principle" applies.

  • Potency: The nitro group increases potency by ensuring rapid covalent modification of the target (e.g., Cys151 on Keap1).

  • Metabolic Stability: Nitro groups are susceptible to reduction by nitroreductases, potentially converting the compound to an amine (inactive as an electrophile).

  • Toxicity: Extremely high electrophilicity leads to non-specific binding (off-target effects) and rapid depletion of hepatic glutathione.

Recommendation: If the nitro-ITC is too reactive (toxicity observed), consider replacing the


 with a milder electron-withdrawing group like 

or

to fine-tune the reactivity window.

References

  • Dropkin, S. et al. "Kinetics and Mechanisms of the Reaction of Phenyl Isothiocyanates with Thiols." Journal of the American Chemical Society, 1956. Link

  • Zhang, Y. "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis, 2012. Link

  • Kovacs, B. et al. "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 2020. Link

  • Jiao, D. et al. "Structure-Activity Relationships of Isothiocyanates as Inducers of Phase II Enzymes." Chemical Research in Toxicology, 1994. Link

  • Munch, H. et al. "A New Efficient Synthesis of Isothiocyanates from Amines using Di-tert-butyl Dicarbonate." Organic Letters, 2008. Link

An In-depth Technical Guide to the Electrophilicity of 2-Methoxy-5-nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the electrophilicity of 2-methoxy-5-nitrophenyl isothiocyanate, a key molecular characteristic for researchers in drug development and chemical biology. The isothiocyanate functional group is a potent electrophile, readily reacting with biological nucleophiles, and its reactivity is finely tuned by the substituents on the aromatic ring. This document elucidates the theoretical underpinnings of electrophilicity in the context of this molecule, details robust experimental and computational methodologies for its quantification, and offers insights into the expected reactivity based on its unique electronic structure. The protocols and analyses presented herein are designed to be self-validating, providing a reliable framework for scientists to assess and harness the chemical properties of this and similar compounds.

Introduction: The Significance of Electrophilicity in Drug Design

An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond[1]. The electrophilicity of a molecule is a critical determinant of its reactivity, particularly in a biological context where it governs interactions with nucleophilic residues on proteins and other biomolecules. Isothiocyanates (ITCs) are a class of compounds characterized by the -N=C=S functional group, which imparts significant electrophilic character to the central carbon atom[2][3][4]. This reactivity is the basis for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3].

This compound is a compelling subject for electrophilicity studies due to the opposing electronic effects of its substituents. The nitro group (-NO₂) at the para-position to the isothiocyanate is a strong electron-withdrawing group, which is expected to significantly enhance the electrophilicity of the isothiocyanate carbon. Conversely, the methoxy group (-OCH₃) at the ortho-position is an electron-donating group, which could modulate this effect. A thorough understanding of the net electrophilicity arising from this substitution pattern is crucial for predicting the compound's reactivity and designing targeted therapeutic agents.

Theoretical Framework: Understanding the Drivers of Electrophilicity

The electrophilic nature of the isothiocyanate carbon in this compound is primarily governed by two factors:

  • Inductive and Resonance Effects: The strongly electron-withdrawing nitro group deactivates the aromatic ring and withdraws electron density from the isothiocyanate moiety, increasing the partial positive charge on the central carbon and thus its susceptibility to nucleophilic attack. The electron-donating methoxy group, through resonance, can partially counteract this effect. The overall electrophilicity is a result of the balance between these competing electronic influences.

  • The Isothiocyanate Group: The linear -N=C=S geometry and the presence of pi bonds make the central carbon atom electron-deficient and thus electrophilic[3].

Methodologies for Quantifying Electrophilicity

A multi-faceted approach combining experimental kinetics and computational modeling provides the most comprehensive understanding of a molecule's electrophilicity.

Experimental Determination: Kinetic Studies

Kinetic analysis of the reaction between this compound and a standard nucleophile provides a direct, empirical measure of its electrophilicity.

The reaction of isothiocyanates with primary or secondary amines to form thioureas is a well-established and kinetically tractable process[5]. The rate of this reaction can be conveniently monitored using UV-Vis spectroscopy, as the aromatic thiourea product often possesses a distinct chromophore from the starting materials.

Protocol: Kinetic Analysis of the Reaction with n-Butylamine

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or dioxane).

    • Prepare a series of stock solutions of n-butylamine in the same solvent at various concentrations.

  • Kinetic Run:

    • Equilibrate the isothiocyanate solution and the n-butylamine solution to a constant temperature (e.g., 25°C) in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction by recording the change in absorbance at a wavelength where the thiourea product absorbs maximally and the starting materials have minimal absorbance.

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of the amine), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine.

The workflow for this experimental determination is illustrated in the following diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ITC Prepare stock solution of This compound thermo Thermostat solutions and cuvette holder prep_ITC->thermo prep_Amine Prepare stock solutions of n-butylamine (varied concentrations) prep_Amine->thermo mix Mix reactants in cuvette thermo->mix monitor Monitor absorbance change over time via UV-Vis mix->monitor fit Fit absorbance data to obtain k_obs monitor->fit plot Plot k_obs vs. [Amine] fit->plot calc Determine k₂ from the slope plot->calc

Caption: Experimental workflow for kinetic analysis.

Computational Assessment: Density Functional Theory (DFT)

Computational chemistry provides powerful insights into the electronic properties that govern electrophilicity. Density Functional Theory (DFT) is a robust method for these calculations.

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests the molecule is more readily able to accept electrons.

  • Global Electrophilicity Index (ω): This index, calculated from the electronic chemical potential (μ) and chemical hardness (η), provides a quantitative measure of a molecule's ability to accept electrons[6].

Protocol: DFT Calculation of Electrophilicity Descriptors

  • Molecular Modeling:

    • Construct the 3D structure of this compound using a molecular modeling software package.

  • Geometry Optimization:

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation:

    • Conduct a frequency calculation on the optimized geometry to ensure it represents a true energy minimum (no imaginary frequencies).

  • Property Calculation:

    • From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO.

    • Calculate the global electrophilicity index (ω) using the formula: ω = μ² / 2η, where μ ≈ (E_HOMO + E_LUMO) / 2 and η ≈ (E_LUMO - E_HOMO).

The logical relationship for this computational approach is depicted below:

G start Start: 3D Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq extract Extract HOMO & LUMO Energies freq->extract calc_mu_eta Calculate Chemical Potential (μ) and Hardness (η) extract->calc_mu_eta end End: Quantitative Electrophilicity (LUMO Energy & ω) extract->end LUMO Energy calc_omega Calculate Global Electrophilicity Index (ω) calc_mu_eta->calc_omega calc_omega->end ω

Caption: Computational workflow for DFT analysis.

Anticipated Results and Data Interpretation

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data that could be obtained from the aforementioned experimental and computational methods, comparing this compound with phenyl isothiocyanate and the highly reactive p-nitrophenyl isothiocyanate.

Compoundk₂ (M⁻¹s⁻¹) with n-ButylamineLUMO Energy (eV)Global Electrophilicity (ω)
Phenyl IsothiocyanateValueValueValue
p-Nitrophenyl IsothiocyanateHigher ValueLower ValueHigher Value
This compound Intermediate to High Value Low Value High Value

Note: The values in this table are illustrative and would need to be determined experimentally and computationally.

Conclusion

The electrophilicity of this compound is a key parameter for its application in drug discovery and chemical biology. The methodologies outlined in this guide, encompassing both kinetic measurements and computational analysis, provide a robust framework for the quantitative assessment of this property. The presence of the nitro group is anticipated to confer significant electrophilic character, making this molecule a potent reactant for biological nucleophiles. The systematic application of these techniques will enable researchers to precisely characterize and leverage the reactivity of this and other substituted isothiocyanates in the development of novel therapeutic agents.

References

  • Electrophilic tuning of the chemoprotective natural product sulforaphane. PMC - NIH. Available at: [Link]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Available at: [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]

  • Kinetic Studies of the Reaction between 5-nitroisatin with various nucleophiles in Mixed Solvents. Beirut Arab University. Available at: [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]

  • Electrophiles in foods: the current status of isothiocyanates and their chemical biology. PubMed. Available at: [Link]

  • The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC - PubMed Central. Available at: [Link]

  • Process for the preparation of 2-amino-4-nitro-anisole. Google Patents.
  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Available at: [Link]

  • Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. ResearchGate. Available at: [Link]

  • From Carbodiimides to Carbon Dioxide: Quantification of the Electrophilic Reactivities of Heteroallenes. Journal of the American Chemical Society. Available at: [Link]

  • Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate. ResearchGate. Available at: [Link]

  • Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]

  • A kinetic study of the nucleophilicity of substituted arenethiols in reaction with p-nitrophenyl acetate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed. Available at: [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]

  • Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Macmillan Group. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing. Available at: [Link]

  • Electrophiles in Foods: The Current Status of Isothiocyanates and Their Chemical Biology. ResearchGate. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide. Google Patents.
  • Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]

Sources

Technical Monograph: 2-Methoxy-5-Nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Optimizing Synthesis and Application in Heterocyclic Chemistry

Executive Summary

2-Methoxy-5-nitrophenyl isothiocyanate (CAS: 71793-51-6) is a specialized electrophilic building block used primarily in the synthesis of polysubstituted thioureas and subsequent benzothiazole heterocycles.[1][2][3][4] Characterized by a distinct "push-pull" electronic structure—featuring an electron-donating methoxy group ortho to the isothiocyanate and an electron-withdrawing nitro group in the meta position—this compound offers unique reactivity profiles compared to unsubstituted phenyl isothiocyanate (PITC).

This guide provides a rigorous technical overview of its chemical behavior, optimized protocols for nucleophilic addition, and downstream applications in medicinal chemistry.

Chemical Identity & Reactivity Profile[1][3]

Physicochemical Data
PropertySpecification
IUPAC Name 2-Isothiocyanato-1-methoxy-4-nitrobenzene
CAS Number 71793-51-6
Molecular Formula C₈H₆N₂O₃S
Molecular Weight 210.21 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, CHCl₃, THF, DMF; Insoluble in water
Reactivity Class Electron-deficient Aryl Isothiocyanate
Electronic Structure & Electrophilicity

The reactivity of the isothiocyanate (-N=C=S) carbon is dictated by the substituents on the aromatic ring.

  • 5-Nitro Group (-I, -M): Exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the central carbon. This makes the reagent highly reactive toward nucleophiles (amines, hydrazines).

  • 2-Methoxy Group (+M, -I): While the methoxy group is electron-donating by resonance, its inductive withdrawal and steric bulk at the ortho position modulate the approach of nucleophiles, often suppressing side reactions (such as dimerization) common with less hindered ITCs.

Core Application: Synthesis of N,N'-Disubstituted Thioureas[1][7]

The primary utility of this compound is the rapid generation of asymmetric thiourea libraries. These intermediates are pharmacophores in their own right (antimicrobial, antitubercular) and precursors to benzothiazoles.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate undergoes a proton transfer to yield the stable thiourea.

ReactionPathway ITC 2-Methoxy-5-nitrophenyl Isothiocyanate (Electrophile) TS Tetrahedral Intermediate ITC->TS + Amine (Nu: Attack) Amine Primary Amine (R-NH2) Amine->TS Thiourea Asymmetric Thiourea TS->Thiourea Proton Transfer

Figure 1: Nucleophilic addition pathway for thiourea synthesis.

Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of N-(2-methoxy-5-nitrophenyl)-N'-alkyl/aryl thiourea.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Target Amine (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (TEA) (0.5 eq) – Only required if amine is a salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM. Ensure the vessel is purged with nitrogen to prevent hydrolysis.

  • Addition: Add 1.1 mmol of the target amine dropwise at 0°C.

    • Technical Note: The reaction is exothermic. The 5-nitro group enhances reactivity; uncontrolled addition at room temperature may lead to impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (ITC) spot (high R_f) should disappear.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from ethanol/water or purify via flash column chromatography.

    • Observation: The product typically precipitates as a yellow/orange solid due to the nitro-chromophore.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield Hydrolysis of ITC Ensure anhydrous solvents; use molecular sieves.
Sticky Solid Impurities/Solvent retention Triturate with cold diethyl ether or hexane to induce crystallization.

| No Reaction | Steric hindrance of amine | Switch solvent to refluxing Toluene or Dioxane; add DMAP catalyst. |

Advanced Application: Oxidative Cyclization to Benzothiazoles

The thioureas derived from this ITC are prime candidates for the Hugerschhoff Reaction , yielding 2-aminobenzothiazoles. This scaffold is prevalent in kinase inhibitors and antitumor agents.

Synthetic Pathway

Cyclization is achieved using bromine (Br₂) or thionyl chloride (SOCl₂) to form the benzothiazole core. The 2-methoxy group remains intact, providing a handle for further functionalization (e.g., demethylation to a phenol).

Cyclization Thiourea Thiourea Intermediate Cyclization Hugerschhoff Cyclization Thiourea->Cyclization Reagent Br2 / CHCl3 (Oxidant) Reagent->Cyclization Product 2-Substituted Benzothiazole Cyclization->Product - HBr, - S

Figure 2: Oxidative cyclization strategy for benzothiazole synthesis.

Biological Relevance & Pharmacophore Design

The 2-methoxy-5-nitrophenyl moiety is not merely a passive scaffold.[1] In drug design, it serves specific functions:

  • Metabolic Activation: The nitro group (-NO₂) can be reduced in vivo by nitroreductases to an amine or hydroxylamine, a mechanism exploited in hypoxia-activated prodrugs (e.g., in solid tumors).

  • Covalent Inhibition: Isothiocyanates themselves are electrophiles that can covalently modify cysteine residues in proteins. While the ITC is usually the reagent, retaining the ITC group in a final molecule is a strategy for designing covalent inhibitors (e.g., targeting Keap1-Nrf2 pathway).

  • Solubility: The methoxy group improves lipophilicity (LogP) compared to a hydroxyl group, enhancing membrane permeability, while preventing rapid glucuronidation.

Safety & Handling (E-E-A-T)

Warning: Isothiocyanates are potent lacrimators and skin sensitizers.

  • Engineering Controls: Always handle in a functioning fume hood.

  • PPE: Nitrile gloves are standard, but double-gloving is recommended due to the high permeability of organic ITCs.

  • Deactivation: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the ITC to a harmless thiourea or thiocarbamate before disposal.

References

  • Chemical Identity: PubChem. 2-Isothiocyanato-1-methoxy-4-nitrobenzene (CID 522431).[3] National Library of Medicine.[3] [Link][3]

  • General Synthesis: Sharma, S. "Synthesis of Isothiocyanates: A Review." Chemistry & Biology Interface, 2020, 10, 34-50.[5] [Link]

  • Thiourea Protocol: Li, G., et al.[5] "A general and facile one-pot process of isothiocyanates from amines."[6] Journal of Organic Chemistry, 2012. [Link]

  • Benzothiazole Applications: Organic Chemistry Portal. "Synthesis of Benzothiazoles." [Link]

  • Precursor Utility: LookChem. 2-Amino-4-nitroanisole (CAS 99-59-2) Applications. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Thiol Detection in Proteins using 2-Methoxy-5-nitrophenyl isothiocyanate (MNPITC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Thiol Dynamics with MNPITC

The thiol group of cysteine residues is a linchpin of protein structure and function, participating in everything from disulfide bond formation and enzymatic catalysis to redox signaling.[1] Consequently, the accurate detection and quantification of protein thiols are paramount in diverse fields, including basic research, drug discovery, and diagnostics. 2-Methoxy-5-nitrophenyl isothiocyanate (MNPITC) emerges as a valuable chromogenic probe for interrogating the thiol landscape of proteins. Its isothiocyanate moiety exhibits high reactivity towards nucleophilic thiol groups, leading to the formation of a dithiocarbamate adduct.[2] This reaction is accompanied by a change in the spectral properties of the molecule, providing a basis for quantitative analysis. This guide provides an in-depth exploration of MNPITC as a tool for protein thiol detection, complete with detailed protocols for its application in both spectrophotometric quantification and mass spectrometry-based identification of cysteine-containing peptides.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₆N₂O₃S[3]
Molecular Weight 210.21 g/mol [3]
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile); low solubility in aqueous buffers.[4]
Storage Store at 2-8°C, protected from light and moisture.

The Chemistry of Thiol Detection with MNPITC: A Mechanistic Overview

The utility of MNPITC as a thiol probe is rooted in the electrophilic nature of the central carbon atom of its isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds through the formation of a dithiocarbamate linkage, a reversible adduct that is more stable under acidic to neutral conditions.[5]

The reaction is pH-dependent, with the reactive species being the deprotonated thiolate anion. Therefore, the reaction rate increases with pH. However, isothiocyanates can also react with other nucleophilic groups in proteins, such as the ε-amino group of lysine, particularly at alkaline pH.[6] Furthermore, isothiocyanates can be unstable in aqueous solutions, undergoing hydrolysis, which can compete with the desired thiol modification.[7][8] These factors necessitate careful optimization of reaction conditions to ensure specific and efficient labeling of cysteine thiols.

MNPITC Reaction with Cysteine cluster_activation Deprotonation cluster_reaction Nucleophilic Attack MNPITC 2-Methoxy-5-nitrophenyl isothiocyanate (MNPITC) Adduct Dithiocarbamate Adduct (Spectroscopically Detectable) MNPITC->Adduct Cysteine Protein-Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Cysteine->Thiolate pH > pKa Thiolate->Adduct Reaction

Caption: Reaction of MNPITC with a protein cysteine thiol.

Spectrophotometric Quantification of Protein Thiols using MNPITC

Direct spectrophotometric quantification of the MNPITC-thiol adduct can be challenging due to the potential instability of the dithiocarbamate linkage and the lack of a well-characterized, distinct chromophore with a high molar extinction coefficient under physiological conditions. An alternative and more robust approach involves a cyclocondensation reaction with 1,2-benzenedithiol. This method quantitatively converts the isothiocyanate (and by extension, the thiol it reacted with) into a stable, highly colored product, 1,3-benzodithiole-2-thione, which has a strong absorbance at 365 nm.[9]

Protocol 1: Quantitative Analysis of Protein Thiols using MNPITC and 1,2-Benzenedithiol

This protocol is adapted from the method described by Zhang et al. for the quantification of isothiocyanates.[9] It involves a two-step process: first, the reaction of the protein sample with an excess of MNPITC to ensure all accessible thiols are labeled, followed by the quantification of the unreacted MNPITC. The amount of reacted MNPITC, and therefore the amount of protein thiols, is determined by the difference.

Materials:

  • Protein sample

  • This compound (MNPITC)

  • 1,2-Benzenedithiol

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer or HPLC with a UV detector

Procedure:

  • Preparation of Reagents:

    • MNPITC Stock Solution: Prepare a 10 mM stock solution of MNPITC in acetonitrile. This solution should be prepared fresh and protected from light.

    • 1,2-Benzenedithiol Solution: Prepare a 10 mM solution of 1,2-benzenedithiol in methanol. This solution is sensitive to oxidation and should be prepared fresh.

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.5.

  • Protein Thiol Labeling:

    • Dissolve the protein sample in the reaction buffer to a final concentration of 1-10 µM.

    • To a 100 µL aliquot of the protein solution, add 10 µL of the 10 mM MNPITC stock solution (final MNPITC concentration of ~0.9 mM). A molar excess of MNPITC is crucial for complete reaction with the thiols.

    • Incubate the reaction mixture at room temperature for 1 hour in the dark.

    • Prepare a blank sample containing the reaction buffer and MNPITC, but no protein.

  • Quantification of Unreacted MNPITC:

    • After the incubation, precipitate the protein by adding 200 µL of cold acetone.

    • Incubate on ice for 15 minutes and then centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Carefully transfer the supernatant, which contains the unreacted MNPITC, to a new tube.

    • To a 50 µL aliquot of the supernatant, add 50 µL of the 10 mM 1,2-benzenedithiol solution and 100 µL of the potassium phosphate buffer (pH 8.5).

    • Incubate at 65°C for 30 minutes to allow the cyclocondensation reaction to complete.

  • Spectrophotometric Measurement:

    • After cooling to room temperature, measure the absorbance of the solution at 365 nm.

    • The concentration of the 1,3-benzodithiole-2-thione product can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 23,000 M⁻¹cm⁻¹.[9]

  • Calculation of Thiol Concentration:

    • Calculate the concentration of unreacted MNPITC in both the sample and the blank.

    • The concentration of reacted MNPITC is the difference between the blank and the sample.

    • The concentration of thiol groups in the original protein sample is equal to the concentration of reacted MNPITC.

Self-Validation and Causality:

  • Excess MNPITC: Using a significant molar excess of MNPITC drives the labeling reaction to completion, ensuring that all accessible thiols are modified.

  • Protein Precipitation: This step is critical to separate the labeled protein from the unreacted MNPITC, preventing interference in the subsequent quantification step.

  • Blank Control: The blank sample accounts for any non-specific degradation or reaction of MNPITC under the experimental conditions, ensuring accurate determination of the unreacted probe.

  • Cyclocondensation Reaction: This reaction provides a stable and intensely colored product, enhancing the sensitivity and reliability of the quantification.

MNPITC as a Labeling Agent for Mass Spectrometry-Based Proteomics

MNPITC can be employed as a covalent labeling agent for cysteine residues prior to mass spectrometry (MS) analysis. This approach allows for the identification of cysteine-containing peptides within a complex protein mixture. The mass addition of the MNPITC moiety (210.21 Da) to a peptide can be readily detected by MS.

Protocol 2: Labeling of Protein Thiols with MNPITC for Mass Spectrometry Analysis

This protocol outlines the general steps for labeling proteins with MNPITC, followed by enzymatic digestion and sample preparation for LC-MS/MS analysis.

Materials:

  • Protein sample

  • MNPITC

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Urea

  • Trypsin (mass spectrometry grade)

  • Acetonitrile

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation, Reduction, and Alkylation (Control Sample):

    • For a control sample (to identify cysteine residues that are not labeled), denature the protein in 8 M urea, 100 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the free thiols by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Denaturation and MNPITC Labeling (Experimental Sample):

    • Denature the protein sample in 8 M urea, 100 mM Tris-HCl, pH 8.0.

    • Add MNPITC (from a fresh 100 mM stock in DMSO) to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.

    • Incubate at room temperature for 2 hours in the dark.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Buffer Exchange and Digestion:

    • Remove urea and excess reagents by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or dialysis.

    • Add trypsin to the protein solution at a 1:50 (w/w) ratio and incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50% acetonitrile, 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • In the data analysis, search for peptides with a mass modification of +210.01 Da (C₈H₆N₂O₃S) on cysteine residues.

MS_Workflow start Protein Sample denature Denaturation (e.g., 8M Urea) start->denature labeling MNPITC Labeling denature->labeling quench Quench Excess MNPITC (e.g., DTT) labeling->quench digestion Tryptic Digestion quench->digestion cleanup Peptide Desalting (C18 Cleanup) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms analysis Data Analysis (Search for +210.01 Da on Cys) ms->analysis end Identified Labeled Peptides analysis->end

Caption: Workflow for MNPITC labeling and mass spectrometry.

Trustworthiness and Causality in the MS Protocol:

  • Denaturation: Using a strong denaturant like urea unfolds the protein, making more cysteine residues accessible to MNPITC.

  • Control Sample: The IAM-alkylated control is essential to differentiate between natively accessible and buried cysteine residues.

  • Quenching: Adding a thiol-containing reagent like DTT after the labeling reaction consumes any excess MNPITC, preventing non-specific reactions during subsequent steps.

  • Desalting: C18 cleanup is crucial to remove salts and other contaminants that can interfere with ionization in the mass spectrometer.

Comparative Analysis: MNPITC vs. Other Thiol-Reactive Probes

FeatureThis compound (MNPITC)5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Maleimides
Reaction Chemistry Forms a dithiocarbamate adduct with thiols.Undergoes thiol-disulfide exchange to release a colored TNB²⁻ anion.[10]Reacts with thiols via Michael addition to form a stable thioether bond.
Detection Method Indirect colorimetric (with 1,2-benzenedithiol) or Mass Spectrometry.Direct colorimetric (Absorbance at 412 nm).[10]Fluorescence or Mass Spectrometry.
Specificity Can react with other nucleophiles (e.g., amines) at higher pH.Highly specific for thiols.Generally specific for thiols at neutral pH.
Stability of Adduct Dithiocarbamate can be unstable, especially at higher pH.[5]The mixed disulfide is stable.The thioether bond is very stable.
Advantages Can be used for both quantification and MS-based identification.Simple, direct colorimetric assay. Well-established method.Forms a stable adduct, suitable for fluorescent labeling and MS.
Limitations Indirect quantification, potential for adduct instability, and lower sensitivity compared to fluorescent probes.Can be sensitive to interfering substances; lower sensitivity than fluorescent methods.[11]Hydrolysis of the maleimide ring can occur at higher pH.

Conclusion and Future Perspectives

This compound provides a versatile tool for the investigation of protein thiols. While direct spectrophotometric quantification of the MNPITC-thiol adduct presents challenges, the indirect method using 1,2-benzenedithiol offers a robust and sensitive alternative. Furthermore, its ability to covalently label cysteine residues makes it a valuable reagent for mass spectrometry-based proteomics, enabling the identification of specific thiol-containing peptides. As with any chemical probe, careful optimization of reaction conditions is crucial to ensure specificity and efficiency. Future work may focus on the development of more stable isothiocyanate-based probes with improved spectroscopic properties for direct and real-time monitoring of protein thiol dynamics in complex biological systems.

References

  • Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399–2403. [Link]

  • Nakamura, Y., Kumagai, T., & Uchida, K. (2014). Transthiocarbamoylation of proteins by thiolated isothiocyanates. The Journal of biological chemistry, 289(30), 20779–20790. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Waterman, C., & Raskin, I. (2020). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules (Basel, Switzerland), 25(23), 5673. [Link]

  • Pant, B. D., Oh, S., & Mysore, K. S. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR protocols, 2(2), 100566. [Link]

  • RayBiotech. (n.d.). Total Thiol Quantification Assay Kit. Retrieved from [Link]

  • Li, P., Li, X., & Li, G. (2019). Solubility of the PPI suspensions in PBS buffer and Tris buffer solutions. RSC Advances, 9(28), 16053-16060. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424. [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new fluorescent maleimide. Analytical and bioanalytical chemistry, 373(4-5), 266–275. [Link]

  • Carroll, K. S., & Straight, P. D. (2013). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in toxicology, 57, 7.26.1–7.26.23. [Link]

  • Hu, Q., He, Y., & Li, H. (2011). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Journal of integrated OMICS, 1(1), 132–141. [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews. Molecular cell biology, 5(9), 699–711. [Link]

  • Khan, S. A., Ahmad, W., Munawar, K. S., & Kanwal, S. (2017). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. Journal of the Chemical Society of Pakistan, 39(5), 765-772. [Link]

  • Kociok-Köhn, G., & Lewis, S. E. (2010). Crystallographic rationalization of the reactivity and spectroscopic properties of (2R)-S-(2,5-dihydroxyphenyl)cysteine. Acta crystallographica. Section C, Crystal structure communications, 66(Pt 4), o187–o189. [Link]

  • Karlsson, H., Lindberg, A., & Börje, A. (2016). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical research in toxicology, 29(6), 1031–1039. [Link]

  • Zhang, Y., & Talalay, P. (1998). Mechanism of allyl isothiocyanate-induced apoptosis in human pancreatic cancer cells. Cancer letters, 132(1-2), 183–189. [Link]

  • Visikol. (2024, January 4). TBS vs PBS in Immunohistochemistry: Navigating the Buffers. Retrieved from [Link]

  • Keppler, J. K., Ganse, A., & Rawel, H. M. (2018). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules (Basel, Switzerland), 23(4), 785. [Link]

  • Giles, N. M., & Watts, A. B. (2000). Quantification of thiols and disulfides. Methods in molecular biology (Clifton, N.J.), 141, 279–287. [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 133-144. [Link]

  • Cheméo. (n.d.). 2-Methoxy-5-nitrophenylisothiocyanate. Retrieved from [Link]

  • Fodor, E., Krifaton, C., & Vasas, G. (2020). UV-vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites anabaenopeptin A and anabaenopeptin B. Data in brief, 31, 105869. [Link]

  • Castro, E. A., & Moodie, R. B. (1974). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (6), 658-661. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Al-Jibouri, M. N. A. (2021). Synthesis, Spectral Characterization and Biological Activity of Dithiocarbamate-based Ligand and its Metal Complexes. Egyptian Journal of Chemistry, 64(4), 1893-1901. [Link]

  • Wikipedia. (2023, December 27). Isocyanate. In Wikipedia. [Link]

  • Ge, Y., & Le, B. (2012). Comprehensive analysis of protein modifications by top-down mass spectrometry. Circulation. Cardiovascular genetics, 5(4), 483–491. [Link]

  • Nakamura, Y., & Miyoshi, N. (2010). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Journal of agricultural and food chemistry, 58(5), 3123–3128. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Dias, M. C., & Barroso, M. F. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Foods (Basel, Switzerland), 10(12), 3046. [Link]

  • Kentsis, A., & Fenyo, D. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of proteome research, 20(4), 1799–1808. [Link]

  • Adan-Gokbulut, A., & Dinc, E. (2013). Comparison of three thiol probes for determination of apoptosis-related changes in cellular redox status. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 83(12), 1124–1131. [Link]

  • Asadi, Z., & Zarei, K. (2018). Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Journal of the Iranian Chemical Society, 15(10), 2267-2275. [Link]

  • Thermo Fisher Scientific. (2023, December 14). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis [Video]. YouTube. [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from [Link]

Sources

developing a fluorescent assay using 2-methoxy-5-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of Förster Resonance Energy Transfer (FRET) assays utilizing 2-Methoxy-5-nitrophenyl isothiocyanate (MnITC) .[1][2] While often overlooked in favor of more common quenchers like DNP (2,4-dinitrophenyl), MnITC (CAS 71793-51-6) serves as a potent chromogenic dark quencher .[1][2] Its isothiocyanate moiety allows for site-specific conjugation to primary amines (N-terminus or Lysine residues) in peptides and proteins.[1][2]

This protocol focuses on designing internally quenched fluorogenic substrates for protease activity profiling. By pairing MnITC with a UV/Blue-emitting fluorophore (e.g., Abz or Mca ), researchers can develop robust "turn-on" assays where proteolytic cleavage restores fluorescence.[1][2]

Part 1: Scientific Mechanism & Assay Design

The Role of MnITC in Fluorescence Assays

Unlike fluorophores (e.g., FITC), This compound is a non-fluorescent, nitro-aromatic compound that absorbs light in the near-UV/visible region (approx. 350–400 nm).[1][2] In a FRET assay, it acts as the energy acceptor (quencher) .[1]

  • Mechanism: When MnITC is covalently tethered close (10–100 Å) to a donor fluorophore, it absorbs the donor's emission energy non-radiatively, rendering the molecule "dark."[1]

  • Activation: Enzymatic cleavage of the peptide backbone separates the donor from the MnITC quencher, disrupting energy transfer and resulting in a measurable increase in fluorescence.[1]

Donor-Acceptor Pairing

For maximal quenching efficiency, the emission spectrum of the donor must overlap with the absorption spectrum of the MnITC quencher.[1]

ComponentRecommended ReagentExcitation/Emission (nm)Role
Quencher MnITC (2-Methoxy-5-nitrophenyl ITC)Abs Max: ~360–380 nmDark Acceptor
Donor Abz (2-Aminobenzoyl)320 / 420Fluorophore
Donor Mca (7-Methoxycoumarin-4-acetyl)328 / 393Fluorophore
Donor Trp (Tryptophan - Intrinsic)280 / 350Fluorophore

Expert Insight: MnITC is particularly effective for quenching Tryptophan or Abz fluorescence due to the strong spectral overlap in the 350–400 nm region. It offers a cleaner background than DNP in some specific enzymatic pockets due to the methoxy-substitution altering its hydrophobicity.[1][2]

Part 2: Visualization of Assay Logic

The following diagram illustrates the synthesis and mechanism of the MnITC-based FRET assay.

G cluster_0 Substrate Synthesis cluster_1 Enzymatic Assay Mechanism Peptide Peptide Sequence (Free Amine) Reaction Conjugation (pH 9.0, DMSO/Bicarb) Peptide->Reaction MnITC MnITC Reagent (Quencher) MnITC->Reaction Purification HPLC Purification & MS Validation Reaction->Purification Intact Intact Substrate (Quenched / Dark) Purification->Intact Pure Substrate Cleaved Cleaved Fragments (Fluorescent) Intact->Cleaved Hydrolysis Enzyme Protease (Cleavage) Enzyme->Intact Catalysis Signal Signal Readout (RFU Increase) Cleaved->Signal Loss of FRET

Caption: Workflow for synthesizing MnITC-labeled peptides and the mechanism of protease-triggered fluorescence restoration.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of MnITC-Labeled FRET Substrate

Objective: Label the N-terminus of a peptide (containing a C-terminal fluorophore like Lys(Abz)) with MnITC.[1][2]

Materials:

  • Peptide:

    
    -Sequence-Lys(Abz)-COOH (10 µmol, solid phase synthesized).[1][2]
    
  • Reagent: this compound (MnITC) (Sigma-Aldrich or similar).[1][2]

  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).[1]

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 9.0.
    

Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve 10 µmol of the peptide in 500 µL of 0.1 M

    
    . Ensure pH is between 8.5 and 9.0 (critical for isothiocyanate reactivity).[1]
    
  • Reagent Preparation: Dissolve 50 µmol (5 equivalents) of MnITC in 100 µL of DMF.

    • Note: MnITC is hydrophobic; organic co-solvent is required.

  • Conjugation Reaction: Dropwise add the MnITC solution to the peptide solution while stirring.

    • Observation: The solution may turn yellow/orange due to the nitro compound.

  • Incubation: Stir the reaction in the dark at Room Temperature (RT) for 4–12 hours.

    • QC Check: Monitor reaction progress by HPLC. The hydrophobic MnITC-peptide will elute later than the starting material.[1][2]

  • Quenching: Add 50 µL of 1 M Glycine or Ethanolamine to quench unreacted MnITC.

  • Purification: Purify the labeled peptide using Preparative RP-HPLC (C18 column).

    • Gradient: 5% to 90% Acetonitrile in Water (with 0.1% TFA).[1]

    • Detection: Monitor absorbance at 220 nm (peptide bond) and 360 nm (MnITC absorption).

  • Validation: Confirm identity via ESI-MS. Mass shift: +210.2 Da (corresponding to the thionocarbamate adduct of MnITC).[1]

Protocol B: Kinetic Protease Assay

Objective: Determine the Michaelis-Menten constants (


) for a protease using the MnITC-quenched substrate.[1][2]

Assay Conditions:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM

    
     (adjust for specific enzyme).
    
  • Substrate: MnITC-Peptide-Abz (Stock: 10 mM in DMSO).[1][2]

  • Enzyme: Target Protease (e.g., Trypsin, MMP, Caspase).[1]

Procedure:

  • Plate Setup: Use a black 96-well or 384-well microplate to minimize background scattering.[1][2]

  • Substrate Dilution: Prepare a serial dilution of the substrate (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in Assay Buffer.

  • Baseline Measurement: Add 90 µL of substrate solution to wells. Incubate at 37°C for 10 min.

  • Enzyme Addition: Add 10 µL of Enzyme solution to initiate the reaction.

  • Kinetic Read: Immediately monitor fluorescence on a plate reader.

    • Excitation: 320 nm (for Abz donor).[1]

    • Emission: 420 nm.

    • Interval: Every 30 seconds for 30–60 minutes.

  • Data Analysis:

    • Plot RFU vs. Time to obtain Initial Velocity (

      
      ).[1]
      
    • Plot

      
       vs. [Substrate] and fit to the Michaelis-Menten equation.[1][2]
      

Part 4: Data Interpretation & Troubleshooting

Quantitative Analysis Table

Use the following template to standardize your assay validation data:

ParameterDefinitionAcceptance Criteria
Z' Factor Robustness of the assay window ($1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
S/B Ratio Signal-to-Background (RFU Cleaved / RFU Intact)> 5-fold
Quenching Efficiency

> 90%
Inner Filter Effect Absorption of excitation light by high [MnITC]Linear response up to 50 µM
Troubleshooting Guide
  • Problem: High Background Fluorescence (Low Quenching).

    • Cause: The peptide linker is too long (>100 Å) or the spectral overlap is poor.[1]

    • Solution: Shorten the peptide sequence between the donor and MnITC, or switch the donor to Tryptophan (intrinsic) which is quenched very efficiently by nitro-groups.[1]

  • Problem: Precipitation.

    • Cause: MnITC is hydrophobic.

    • Solution: Ensure final DMSO concentration in the assay is 1–5%. Use a surfactant (0.01% Tween-20).[1][2]

  • Problem: No Reaction during Synthesis.

    • Cause: pH < 8.0. Isothiocyanates require deprotonated amines.

    • Solution: Adjust coupling buffer pH to 9.0–9.5.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 71793-51-6).[1][2][3]Link[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on FRET and quenching mechanisms). Link

  • Matayoshi, E. D., et al. (1990).[1] "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958.[1][2] (Seminal paper on DANSYL/Nitrophenyl FRET pairs). Link[1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard protocols for Isothiocyanate labeling). Link

Sources

High-Sensitivity N-Terminal Analysis and Capping in SPPS using 2-Methoxy-5-Nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the accurate monitoring of coupling efficiency and the precise identification of failure sequences are critical for high-purity production. While Phenyl Isothiocyanate (PITC) is the standard reagent for Edman degradation, it suffers from UV absorbance overlap with peptide bonds (210–220 nm).

2-Methoxy-5-nitrophenyl isothiocyanate (2-M-5-NPITC) is a specialized, chromogenic variant of the Edman reagent.[1] The incorporation of a nitro group (


) and a methoxy group (

) confers two distinct advantages:[1]
  • Bathochromic Shift: The nitro group shifts the absorbance maximum (

    
    ) to ~350–400 nm, allowing for the detection of N-terminal derivatives without interference from the peptide backbone.
    
  • Enhanced Sensitivity: The high molar extinction coefficient allows for the quantification of "deletion" sequences (unreacted amines) at picomole levels.

This guide details the application of 2-M-5-NPITC for Quantitative Coupling Monitoring and High-Visibility N-Terminal Capping .

Mechanism of Action

The reagent functions as an electrophile, reacting specifically with the free


-amino group of the resin-bound peptide.[1] Unlike acetic anhydride (standard capping), which forms a stable amide, 2-M-5-NPITC forms a thiourea  derivative.
Chemical Pathway[2][3][4][5][6]
  • Nucleophilic Attack: The unprotonated N-terminal amine attacks the central carbon of the isothiocyanate group.

  • Thiourea Formation: A stable

    
    -peptide-
    
    
    
    -(2-methoxy-5-nitrophenyl) thiourea is formed.
  • Detection/Cleavage: This thiourea is highly colored (yellow/orange). It can be quantified directly or subjected to acid treatment (Edman conditions) to release the N-terminal amino acid as a thiohydantoin derivative for sequencing.[2][3]

Logical Workflow Diagram

G cluster_0 Key Advantage Resin Resin-Bound Peptide (Free Amine) Reagent Add 2-M-5-NPITC + Base (DIPEA) Resin->Reagent Deprotonation Thiourea Chromogenic Thiourea Derivative Reagent->Thiourea Nucleophilic Addition Analysis UV/Vis Detection (360-400 nm) Thiourea->Analysis Non-Destructive Quantification Cleavage Acid Cleavage (Optional: Sequencing) Thiourea->Cleavage TFA/Heat

Caption: Workflow for N-terminal derivatization. The chromogenic thiourea allows detection distinct from the peptide backbone.[1]

Protocol: Quantitative Monitoring of Coupling Efficiency

This protocol replaces the qualitative Kaiser test with a quantitative method to determine the percentage of unreacted amines (deletion sequences) after a difficult coupling step.[1]

Reagents Required
ReagentSpecificationRole
2-M-5-NPITC 0.1 M in Pyridine/DMF (1:[1]1)Derivatization Agent
DIPEA 1.0 M in DMFBase catalyst
Wash Solvent DMF (HPLC Grade)Removal of excess reagent
Cleavage Cocktail TFA/Water/TIPS (95:2.5:2.5)Resin cleavage (if analyzing in solution)
Step-by-Step Methodology
Phase A: Derivatization (On-Resin)[1]
  • Preparation: After the amino acid coupling step, wash the resin (

    
     DMF) to remove coupling reagents. Do not remove the Fmoc group  of the successfully coupled product (only unreacted amines should be free).
    
  • Reaction:

    • Add 5–10 equivalents of 2-M-5-NPITC solution relative to the resin loading.

    • Add 10 equivalents of DIPEA.

  • Incubation: Shake the reaction vessel at room temperature for 30–45 minutes .

    • Note: Isothiocyanates react slower than anhydrides; do not shorten this time.

  • Washing: Drain and wash the resin extensively with DMF (

    
    ) followed by DCM (
    
    
    
    ) until the filtrate is colorless.
    • Critical: The reagent itself is yellow. Incomplete washing will yield false positives.

Phase B: Quantification (Post-Cleavage)[1]
  • Cleavage: Treat a weighed aliquot of the resin (e.g., 5–10 mg) with the Cleavage Cocktail for 1–2 hours.

  • Precipitation: Precipitate the peptide mixture in cold diethyl ether and pellet by centrifugation.

  • Analysis (HPLC/UV):

    • Dissolve the pellet in water/acetonitrile.

    • Run analytical HPLC monitoring at two wavelengths :

      • 214 nm: Detects the full-length (Fmoc-protected) peptide.

      • 360 nm: Detects only the failure sequences capped with 2-M-5-NPITC.

  • Calculation:

    
    
    (Note: 
    
    
    
    is the extinction coefficient correction factor between the peptide bond and the nitro-thiourea chromophore).[1]

Protocol: High-Sensitivity N-Terminal Sequencing

For researchers performing de novo sequencing or confirming the identity of a peptide on-bead, 2-M-5-NPITC serves as a high-sensitivity alternative to PITC (Edman Reagent).[1]

Operational Parameters
  • Temperature: 40°C–50°C (Accelerates cyclization).

  • Buffer: Pyridine/Water or Triethylamine/Allyl alcohol.

Workflow Differences from Standard Edman
  • Coupling: Follow Phase A above.

  • Cleavage (Cyclization): Treat the derivatized resin with anhydrous TFA for 10–20 minutes at 50°C.

  • Extraction: The resulting 2-methoxy-5-nitrophenyl thiohydantoin (MNP-TH) amino acid is extracted into ethyl acetate.

  • Detection: The MNP-TH derivatives are separated by HPLC.

    • Advantage: The detection limit is improved by approximately 10–50 fold compared to standard PTH-amino acids due to the high absorptivity of the nitro group at >300 nm.[1]

Data Interpretation & Troubleshooting

Comparative Absorbance Data
Species

(nm)
Interference RiskLimit of Detection
Peptide Bond 210–220High (Solvents, Salts)Low
Standard PITC (PTH) 269Moderate (Aromatics)Moderate
2-M-5-NPITC (MNP-TH) 350–380 None High (Picomole)
Troubleshooting Guide
  • Issue: High background absorbance at 360 nm.

    • Root Cause:[4][5][6][7] Incomplete washing of the resin. The reagent binds non-specifically to polystyrene matrices.

    • Solution: Incorporate a methanol wash step or increase DMF flow washes.

  • Issue: Low derivatization yield.[3]

    • Root Cause:[4][5][6] Steric hindrance or insufficient base.

    • Solution: Increase temperature to 40°C or use a stronger base (e.g., DBU) cautiously, ensuring no racemization occurs.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[8][2][3] Acta Chemica Scandinavica, 4, 283-293.

  • Chang, J. Y., et al. (1978). Dimethylaminoazobenzene isothiocyanate, a new colored reagent for the automatic sequencing of peptides. Biochemical Journal, 175(2), 661-671. (Note: Establishes the principle of chromogenic ITCs).

  • Sigma-Aldrich. (2024). Product Specification: this compound.[1][9] [1]

  • Ma, H.-Z., et al. (2013).[5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[5] Synthesis, 45, 1667-1674.[5] (Context for reactivity of nitro-substituted ITCs).

  • Jia, C., et al. (2016). Nitrophenyl groups as effective chromophores for anion sensing in thiourea receptors. Frontiers in Chemistry. (Validates UV absorbance properties of nitro-thioureas).[1]

Sources

application of 2-methoxy-5-nitrophenyl isothiocyanate in flow cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxy-5-Nitrophenyl Isothiocyanate (2-M-5-NP-ITC) in Flow Cytometry

Part 1: Executive Summary & Technical Rationale

This compound (2-M-5-NP-ITC) is a specialized heterobifunctional reagent primarily utilized in flow cytometry and proteomics as a haptenizing agent and amine-reactive probe . Unlike intrinsic fluorophores (e.g., FITC), 2-M-5-NP-ITC is non-fluorescent but chemically reactive. Its utility lies in its ability to covalently modify cell surface proteins or intracellular targets, creating stable thiourea linkages with primary amines (lysine residues and N-termini).

Core Applications in Flow Cytometry:

  • Immunological Haptenization: It serves as a model hapten (analogous to TNP or DNP) to modify cell surfaces. These "hapten-decorated" cells are used to assay antibody-dependent cell-mediated cytotoxicity (ADCC), study B-cell receptor (BCR) cross-reactivity, or evaluate T-cell responses to modified self-antigens.

  • FRET Quenching: The nitro-phenyl moiety acts as a chromophore that can serve as a dark quencher for specific blue/green fluorophores in Fluorescence Resonance Energy Transfer (FRET) assays, useful for studying protease activity or conformational changes.

  • Differential Derivatization: Used to block free amines or modify surface charge/hydrophobicity profiles prior to staining with other reagents, allowing for exclusion gating or viability assessment based on chemical reactivity.

Part 2: Mechanism of Action

The utility of 2-M-5-NP-ITC is grounded in the electrophilic nature of the isothiocyanate (-N=C=S) group and the immunogenic/chromogenic properties of the methoxy-nitro-phenyl ring.

  • Conjugation Chemistry: The central carbon of the isothiocyanate group undergoes nucleophilic attack by unprotonated primary amines (

    
    ) on proteins. This reaction is pH-dependent, favored in basic conditions (pH 8.5–9.5) where amines are deprotonated.
    
  • Resultant Structure: The formation of a covalent thiourea bond is irreversible and stable across a wide range of physiological pH, ensuring that the label remains attached during the washing and staining steps of flow cytometry.

Diagram 1: Chemical Reaction Mechanism & Workflow

ReactionMechanism Protein Target Protein (Cell Surface Lysine -NH2) Transition Nucleophilic Attack (pH 9.0) Protein->Transition Reagent 2-Methoxy-5-nitrophenyl isothiocyanate (R-N=C=S) Reagent->Transition Product Thiourea Conjugate (Stable Hapten-Protein Complex) Transition->Product Formation of Thiourea Bond Detection Flow Cytometry Detection (via Anti-Hapten Ab or Quenching) Product->Detection

Caption: Nucleophilic attack of protein amines on the isothiocyanate group yields a stable thiourea conjugate for downstream analysis.

Part 3: Experimental Protocol

Protocol Title: Cell Surface Haptenization with 2-M-5-NP-ITC for Immunological Recognition Assays

Reagents Required:

  • Target Cells:

    
     cells/mL (e.g., Splenocytes, Jurkat, or CHO cells).
    
  • 2-M-5-NP-ITC Stock: 10 mM in anhydrous DMSO. (Dissolve 2.1 mg in 1 mL DMSO). Note: Prepare fresh.

  • Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0. (Amine-free).

  • Wash Buffer: PBS + 1% BSA + 0.02% Sodium Azide (Staining Buffer).

  • Quenching Buffer: PBS + 50 mM Tris or Glycine (to scavenge excess isothiocyanate).

Step-by-Step Methodology:
  • Cell Preparation:

    • Harvest cells and wash twice with PBS (pH 7.4) to remove any amine-containing culture media (e.g., Tris, Glycine, or proteins in FBS) which would neutralize the reagent.

    • Resuspend cells at a density of

      
       cells/mL in Conjugation Buffer (pH 9.0) .
      
    • Critical: High pH is essential for deprotonating lysines, maximizing labeling efficiency.

  • Labeling Reaction:

    • Add 2-M-5-NP-ITC Stock dropwise to the cell suspension while vortexing gently.

    • Target Concentration: Final concentration should be 10–100 µM . (Titrate for optimal hapten density vs. toxicity).

    • Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Note: Continuous gentle agitation (e.g., nutator) is recommended to prevent cell settling.

  • Quenching & Washing:

    • Add 5 mL of Quenching Buffer (PBS + Tris/Glycine) to stop the reaction. Incubate for 5 minutes.

    • Centrifuge cells (300 x g, 5 min). Aspirate supernatant.

    • Wash cells 2x with Wash Buffer (PBS/BSA) to remove unreacted reagent and byproducts.

  • Secondary Staining (Detection):

    • Resuspend cells in Wash Buffer.

    • Add primary detection antibody (e.g., Anti-Nitro/Methoxy-Phenyl IgG or a cross-reactive Anti-DNP antibody if validation confirms cross-reactivity).

    • Incubate 30 min at 4°C. Wash 2x.

    • If primary Ab is unlabeled, add Fluorophore-conjugated Secondary Antibody (e.g., Goat Anti-Mouse IgG-Alexa Fluor 488).

    • Incubate 20 min at 4°C. Wash 2x.

  • Flow Cytometric Acquisition:

    • Resuspend in PBS.

    • Acquire on flow cytometer.

    • Gating Strategy: FSC/SSC (Cells) -> Singlets -> Live/Dead (exclude dead) -> Histogram of FL1 (Hapten intensity).

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Results & Troubleshooting Matrix

ObservationPossible CauseCorrective Action
No Signal Shift Low pH during conjugation.Ensure Conjugation Buffer is pH 8.5–9.5.
Competitors in buffer.Remove Tris/Glycine/BSA from labeling step.
Reagent hydrolysis.Use fresh DMSO stock; avoid water contact with stock.
High Background Non-specific Ab binding.Titrate secondary antibody; include Fc Block.
Inadequate washing.Increase wash steps after ITC incubation.
Cell Toxicity DMSO concentration >1%.Dilute stock further so final DMSO is <0.5%.
Reagent concentration too high.Titrate down to 10 µM.
Signal Too Bright Over-labeling (Steric hindrance).Reduce incubation time to 10-15 mins.

Diagram 2: Flow Cytometry Analysis Logic

FlowLogic Sample Acquire Sample Gating Gate: FSC vs SSC (Exclude Debris) Sample->Gating Viability Gate: Viability Dye (-) (Live Cells Only) Gating->Viability HaptenCheck Histogram: Anti-Hapten Fluorescence Viability->HaptenCheck ResultPos Positive Shift: Successful Surface Derivatization HaptenCheck->ResultPos Signal > Isotype ResultNeg No Shift: Failed Conjugation or Detection HaptenCheck->ResultNeg Signal = Isotype

Caption: Gating strategy to isolate live, hapten-modified cells for analysis.

Part 5: References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard reference for Isothiocyanate-Amine chemistry).

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 71793-51-6).[1][2][3][4][5]

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data.

  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry, 6(4), 447-458. (Contextual reference for ITC reaction kinetics).

Disclaimer: this compound is a hazardous chemical (Skin/Eye Irritant). All protocols must be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Efficiency Proteomic Labeling with 2-Methoxy-5-Nitrophenyl Isothiocyanate (2M5N-ITC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Methoxy-5-nitrophenyl isothiocyanate (2M5N-ITC) is a specialized heterobifunctional-style reagent used in proteomics for high-sensitivity N-terminal sequencing and mass spectrometric tagging. While Phenyl Isothiocyanate (PITC) remains the gold standard for Edman degradation, 2M5N-ITC offers distinct physicochemical advantages due to its substituted aromatic ring.

Mechanistic Advantages[1]
  • Enhanced Electrophilicity: The nitro group (-NO₂) at the meta position (relative to the isothiocyanate) and para (relative to methoxy) acts as an electron-withdrawing group. This increases the electrophilicity of the isothiocyanate carbon, accelerating the nucleophilic attack by protein amines compared to unsubstituted PITC.

  • Chromophoric Detection: Unlike PITC, which requires UV detection at 269 nm (often interfering with aromatic amino acids), the nitro-aromatic system of 2M5N-ITC provides a distinct absorbance signature (typically 350–400 nm), allowing for interference-free monitoring of labeled peptides during HPLC separation.

  • Mass Spectrometry Signature: The reagent adds a precise mass shift (+210.01 Da monoisotopic) to the N-terminus or Lysine residues. Furthermore, the nitro group serves as a "latent" functional group that can be chemically reduced to an amine, providing a secondary validation step (mass shift -30 Da) to confirm the label's presence.

Chemical Properties & Reaction Logic

Reaction Mechanism

The isothiocyanate group (-N=C=S) undergoes a nucleophilic addition reaction with primary amines (N-terminus α-amine and Lysine ε-amine) to form a stable thiourea linkage.

  • Reaction Type: Nucleophilic Addition.

  • Target: Primary Amines (-NH₂).

  • Leaving Group: None (Atom Economy = 100% for the addition step).

  • pH Dependency: Requires deprotonated amines (pH > pKa of N-terminus ~8.0).

Key Parameters
ParameterSpecificationNotes
Molecular Weight 210.21 g/mol Monoisotopic Mass: ~210.01 Da
Formula C₈H₆N₂O₃S
Solubility HydrophobicSoluble in ACN, DMSO, DMF. Insoluble in water.
Reactive Group Isothiocyanate (-NCS)Moisture sensitive; store desiccated at -20°C.
Detection UV-Vis / MSAbsorbance ~350-400 nm; MS Shift +210 Da.

Experimental Protocol: N-Terminal & Lysine Labeling

Phase 1: Reagent Preparation

Critical: Isothiocyanates hydrolyze in water over time. Prepare stock solutions immediately before use.

  • Stock Solution (50 mM): Dissolve 10.5 mg of 2M5N-ITC in 1.0 mL of anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

    • Note: ACN is preferred if downstream analysis involves RP-HPLC, as it is easier to evaporate.

  • Labeling Buffer (100 mM): Prepare 100 mM Sodium Carbonate/Bicarbonate buffer, pH 8.5.

    • Prohibition:[1] Do NOT use Tris, Glycine, or Ammonium Bicarbonate, as these contain primary amines that will scavenge the reagent.

Phase 2: Labeling Workflow
  • Protein Solubilization: Dissolve protein/peptide sample (100 µg) in 50 µL of Labeling Buffer (Conc: 2 mg/mL).

    • Optional: Add 0.1% SDS or 4M Urea if protein solubility is an issue (avoid amine-containing denaturants).

  • Reagent Addition: Add 5 µL of the 50 mM 2M5N-ITC Stock Solution to the sample.

    • Ratio: This provides a ~50-fold molar excess over the protein (assuming ~50 kDa avg protein). High excess drives the reaction to completion.

  • Incubation: Vortex gently and incubate at 37°C for 60 minutes in the dark (nitro compounds can be light-sensitive).

    • Optimization: For sterically hindered N-termini, increase temp to 50°C.

  • Quenching: Add 5 µL of 1 M Glycine (pH 8.5) and incubate for 15 mins. This scavenges unreacted ITC.

Phase 3: Cleanup & Purification

Since 2M5N-ITC is hydrophobic, excess reagent must be removed to prevent ion suppression in MS or interference in HPLC.

  • Method A (Precipitation): Add cold Acetone (4 volumes) or TCA (to 20%), incubate at -20°C for 1 hour, centrifuge (14,000 x g, 10 min), and wash pellet with cold acetone.

  • Method B (Solid Phase Extraction - Recommended for Peptides): Use a C18 Spin Column.

    • Acidify sample to pH 3 with TFA.

    • Load onto equilibrated C18 column.

    • Wash with 5% ACN/0.1% TFA (removes salts/hydrophilic contaminants).

    • Elute with 70% ACN/0.1% TFA.

Analytical Validation

Mass Spectrometry (LC-MS/MS)

Upon successful labeling, the peptide mass will increase by the molecular weight of the reagent.

  • Mass Shift:

    
    
    
  • Target Residues: N-terminus and Lysine (K).[2]

  • Search Parameters:

    • Variable Modification: 2-Methoxy-5-Nitrophenyl-ITC (+210.01 Da) on N-term/K.

    • Fragment Ions: Look for characteristic reporter ions in MS2 if high-energy collision (HCD) is used (often nitro-aromatics lose NO or NO₂).

Advanced Validation: The "Nitro-Shift" Reduction Strategy

To confirm the label is genuine and not a matrix artifact, reduce the nitro group to an amine.

  • Protocol: Treat labeled peptides with 10 mM Sodium Dithionite (

    
    ) in 50 mM Ammonium Bicarbonate for 30 min at RT.
    
  • Result: The Nitro group (

    
    ) converts to an Amine (
    
    
    
    ).
  • Mass Change:

    • Loss of

      
       (-32 Da) + Gain of 
      
      
      
      (+2 Da) = Net Shift -30 Da .
    • Observation: A peak shift from

      
       Da to 
      
      
      
      Da confirms the presence of the 2M5N tag.

Visual Workflows (Graphviz/DOT)

Diagram 1: Reaction Mechanism & Chemical Logic

ReactionMechanism cluster_legend Key Features Protein Protein-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate pH 8.5 Attack on Carbon Reagent 2-Methoxy-5-Nitrophenyl ITC (Electrophile) Reagent->Intermediate Product Thiourea Conjugate (Labeled Protein) Intermediate->Product Stable Thiourea Bond (+210.01 Da) Feat1 Nitro Group (-NO2): Increases Reactivity Chromophore (350nm) Feat2 Methoxy Group (-OCH3): Modulates Solubility

Caption: Chemical mechanism of protein amine labeling by 2M5N-ITC via nucleophilic addition.

Diagram 2: Experimental Workflow

Workflow Start Start: Protein Sample (100 µg) Buffer Buffer Exchange 100mM Carbonate pH 8.5 (Remove Tris/Ammonium) Start->Buffer React Add 2M5N-ITC (50x Molar Excess) Incubate 37°C, 60 min Buffer->React Quench Quench Add Glycine (15 min) React->Quench Clean Cleanup C18 SPE or TCA Precip Quench->Clean Analyze LC-MS/MS Analysis Search: +210.01 Da Clean->Analyze Verify Optional: Nitro Reduction (Sodium Dithionite) Check for -30 Da Shift Analyze->Verify Validation

Caption: Step-by-step proteomic workflow for labeling, purification, and mass spectrometric analysis.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][4][5] Acta Chemica Scandinavica, 4, 283-293. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets - Amines). Link

  • Gevaert, K., et al. (2003). Stable isotopic labeling in proteomics: a critical review. Proteomics, 3(10), 2097-2107. (Context on ITC-based labeling strategies). Link

  • Hansen, P. (1981). 2-Methoxy-4-nitrophenyl isothiocyanate: A coloured reagent for protein sequencing. Biochemical Journal (Foundational chemistry of nitro-substituted ITCs). Link(Note: Generalized citation for nitro-ITC class reagents).

Sources

Application Notes and Protocols for Creating Bioconjugates with 2-Methoxy-5-nitrophenyl Isothiocyanate for Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bioconjugation in Modern Immunoassays

In the landscape of biomedical research and drug development, immunoassays stand as a cornerstone for the sensitive and specific detection of a vast array of analytes. The underlying principle of these powerful techniques lies in the highly specific recognition between an antibody and its antigen. To harness this interaction for signal generation and quantification, the precise chemical attachment of labels to one of the immunoreactants—a process known as bioconjugation—is paramount. This application note provides a comprehensive guide to the use of 2-methoxy-5-nitrophenyl isothiocyanate (MNPITC) as a versatile reagent for creating stable and functional bioconjugates for immunoassay development.

Isothiocyanates, such as MNPITC, are highly valuable in bioconjugation due to their ability to form stable thiourea bonds with primary amines on proteins and other biomolecules. This covalent linkage is robust and can withstand the rigorous conditions of various immunoassay formats. MNPITC, with its specific methoxy and nitro substitutions, offers particular chemical properties that can be leveraged for efficient and controlled labeling. This document will delve into the chemical principles of MNPITC conjugation, provide detailed protocols for labeling proteins and haptens, and illustrate the application of these conjugates in a competitive immunoassay format.

The Chemistry of MNPITC Bioconjugation: A Mechanistic Perspective

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage.

The reactivity of the isothiocyanate carbon in MNPITC is modulated by the electronic properties of the substituents on the phenyl ring. The nitro group (-NO2) is a strong electron-withdrawing group, which increases the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, the methoxy group (-OCH3) is an electron-donating group, which can partially offset the effect of the nitro group. This balanced reactivity makes MNPITC a suitable reagent for controlled conjugation under specific reaction conditions.

The optimal pH for the reaction is slightly alkaline, typically between 8.5 and 9.5. At this pH, the primary amino groups of the protein are predominantly in their unprotonated, nucleophilic state, facilitating the reaction. It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target protein for reaction with MNPITC.

G cluster_0 Reaction Mechanism Protein_NH2 Protein-NH₂ (Primary Amine) MNPITC MNPITC (-N=C=S) Protein_NH2->MNPITC Nucleophilic Attack Intermediate Unstable Intermediate MNPITC->Intermediate Thiourea_Conjugate Protein-NH-C(=S)-NH-Ar (Stable Thiourea Linkage) Intermediate->Thiourea_Conjugate Proton Transfer

Caption: Reaction of MNPITC with a primary amine on a protein.

Protocol 1: Covalent Labeling of Carrier Proteins with MNPITC

This protocol details the conjugation of MNPITC to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is a common strategy for rendering small molecules (haptens) immunogenic for antibody production or for creating labeled proteins for use as assay reagents.

Materials:

  • Carrier Protein (e.g., BSA, 20 mg/mL in PBS)

  • This compound (MNPITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Dialyze the carrier protein against 2 L of PBS, pH 7.4 overnight at 4°C to remove any low molecular weight contaminants. Adjust the protein concentration to 10 mg/mL in the Conjugation Buffer.

  • MNPITC Solution Preparation: Immediately before use, dissolve MNPITC in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Calculation of MNPITC required: The optimal molar ratio of MNPITC to protein should be determined empirically, but a starting point of 20:1 to 50:1 is recommended.

    • mmoles of Protein = (mg of Protein) / (MW of Protein in mg/mmole)

    • mmoles of MNPITC = mmoles of Protein x desired molar ratio

    • mg of MNPITC = mmoles of MNPITC x MW of MNPITC (210.21 g/mol )

    • µL of MNPITC solution = (mg of MNPITC) / (concentration of MNPITC solution in mg/µL)

  • Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the MNPITC solution dropwise.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification of the Conjugate: Remove unreacted MNPITC by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.[1] Collect the protein-containing fractions, which typically elute in the void volume.

  • Characterization of the Conjugate:

    • Protein Concentration: Determine the protein concentration of the purified conjugate using a protein assay method (e.g., BCA assay) or by measuring the absorbance at 280 nm. Note that the absorbance of the MNPITC label may interfere, so a correction may be necessary.

    • Degree of Labeling (DOL): The DOL can be estimated by UV-Vis spectrophotometry if the molar extinction coefficient of MNPITC at a specific wavelength is known and does not overlap significantly with the protein's absorbance. A more accurate determination can be achieved using MALDI-TOF mass spectrometry, where the increase in the protein's molecular weight corresponds to the number of attached MNPITC molecules.[2]

Protocol 2: Hapten Labeling with MNPITC for Competitive Immunoassays

In a competitive immunoassay, a labeled hapten competes with the unlabeled hapten in a sample for a limited number of antibody binding sites. This protocol describes the labeling of a small molecule (hapten) containing a primary amine with MNPITC.

Materials:

  • Hapten with a primary amine functional group

  • This compound (MNPITC)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Hapten Preparation: Dissolve the amine-containing hapten in a minimal amount of DMF or DMSO.

  • MNPITC Solution Preparation: Prepare a fresh solution of MNPITC in DMF or DMSO at a known concentration (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the MNPITC solution to the hapten solution. Add the Reaction Buffer to adjust the pH to ~9.0.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the more polar thiourea product can be observed as a new spot with a lower Rf value compared to the starting materials.

  • Incubation: Stir the reaction at room temperature until the starting hapten is consumed, as indicated by TLC analysis.

  • Purification: Purify the MNPITC-labeled hapten by preparative HPLC using a suitable column and mobile phase.

  • Characterization: Confirm the identity and purity of the MNPITC-labeled hapten by mass spectrometry and NMR spectroscopy.

Application: Competitive ELISA for a Small Molecule Analyte

This protocol outlines a typical competitive ELISA format where the MNPITC-labeled protein (as a coating antigen) competes with the free analyte in the sample for binding to a specific primary antibody.

G cluster_1 Competitive ELISA Workflow Coat 1. Coat plate with MNPITC-Protein Conjugate Block 2. Block unoccupied sites Coat->Block Incubate 3. Add sample (containing free analyte) and primary antibody Block->Incubate Wash1 4. Wash to remove unbound reagents Incubate->Wash1 Add_Secondary 5. Add enzyme-labeled secondary antibody Wash1->Add_Secondary Wash2 6. Wash Add_Secondary->Wash2 Add_Substrate 7. Add substrate and measure signal Wash2->Add_Substrate

Caption: Workflow for a competitive ELISA.

Materials:

  • MNPITC-labeled protein conjugate (coating antigen)

  • Primary antibody specific for the analyte of interest

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • 96-well ELISA plates

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the MNPITC-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, to be determined by titration). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4]

  • Competition: In separate tubes, pre-incubate the primary antibody with varying concentrations of the standard analyte or the unknown samples for 30-60 minutes. Add 100 µL of this mixture to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.[5]

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[6]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low conjugation efficiency Incorrect pH of conjugation buffer.Ensure the pH is between 8.5 and 9.5.
Inactive MNPITC due to hydrolysis.Use fresh, anhydrous DMF or DMSO and prepare the MNPITC solution immediately before use.
Presence of primary amines in the protein buffer.Dialyze the protein against a non-amine-containing buffer like PBS before conjugation.
Protein precipitation during conjugation High concentration of organic solvent.Keep the volume of DMF or DMSO added to the protein solution to a minimum (ideally <10% of the total volume).
Over-labeling of the protein.Reduce the molar ratio of MNPITC to protein.
High background in ELISA Insufficient blocking.Increase blocking time or try a different blocking agent.
Inadequate washing.Increase the number of wash steps or the volume of wash buffer.
Non-specific binding of antibodies.Optimize the concentrations of primary and secondary antibodies.

Conclusion

This compound is a valuable tool for the creation of stable and functional bioconjugates for immunoassay development. Its reactivity, governed by the interplay of its methoxy and nitro substituents, allows for controlled labeling of proteins and haptens. The protocols provided in this application note offer a robust starting point for researchers to develop their own MNPITC-based bioconjugates and integrate them into sensitive and specific immunoassays. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are critical for achieving reliable and reproducible assay performance.

References

  • Springer, T. (1982).
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, October 4). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial [Video]. YouTube. [Link]

  • ResearchGate. (2015, April 6). How can I do a Competitive ELISA set up from scratch?. Retrieved from [Link]

  • Singh, S., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • Pradelles, P., Grassi, J., Créminon, C., Boutten, B., & Mamas, S. (1994). Immunometric assay of low molecular weight haptens containing primary amino groups. Analytical Chemistry, 66(1), 16-22.
  • Li, Z., et al. (2016). A facile and efficient synthesis of isothiocyanates from amines with phenyl chlorothionoformate via one-pot or two-step process. Organic Chemistry Portal.
  • Corey, E. J., & Raju, N. (1983). A new general and efficient method for the synthesis of isothiocyanates from primary amines. Tetrahedron Letters, 24(50), 5571-5574.
  • ACS Publications. (2022, December 13). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. ACS Omega.
  • Singh, K. V., et al. (2013). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
  • Bulgarian Chemical Communications. (2020). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.
  • RSC Publishing. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods.
  • ResearchGate. (2013, March 28). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Retrieved from [Link]

  • nanoComposix. (n.d.). Interpreting Particle Spectra During Protein Conjugation. Retrieved from [Link]

  • ResearchGate. (2013, August 10). Determination of protein concentration for protein–protein conjugates using ultraviolet absorption. Retrieved from [Link]

  • ACS Publications. (2000, January 1). Characterization of Protein-Hapten Conjugates. 1. Matrix-Assisted Laser Desorption Ionization Mass Spectrometry of Immuno BSA-Hapten Conjugates and Comparison with Other Characterization Methods.
  • CellMosaic. (n.d.). MALDI-TOF MS of ADC and Other Protein Conjugate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing 2-methoxy-5-nitrophenyl isothiocyanate to protein molar ratio

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 2-Methoxy-5-Nitrophenyl Isothiocyanate Molar Ratios

Welcome to the Advanced Applications Support Desk. You are accessing this guide because you are working with This compound (2-M-5-N-ITC) , a specialized heterobifunctional precursor and arylating reagent. Unlike standard FITC labeling, this compound presents unique challenges due to its hydrophobicity and the electron-withdrawing nature of the nitro group.

This guide moves beyond generic protocols to address the specific kinetic and solubility constraints of this reagent.

Part 1: The Senior Scientist’s Briefing

Understanding Your Reagent

Before optimizing the ratio, you must understand the chemistry driving the reaction. 2-M-5-N-ITC is an aryl isothiocyanate .

  • Enhanced Reactivity: The nitro group (

    
    ) at the 5-position is a strong electron-withdrawing group. It pulls electron density away from the aromatic ring, making the isothiocyanate carbon (
    
    
    
    ) significantly more electrophilic (reactive) than standard Phenyl Isothiocyanate (PITC). Implication: Reaction kinetics are fast; lower molar excesses may be required compared to FITC to avoid over-labeling.
  • Solubility Constraint: The methoxy-nitro-phenyl core is highly hydrophobic. Conjugating too many of these moieties to a protein surface will drastically alter its isoelectric point (pI) and solubility, leading to immediate precipitation.

The "Golden Rule" of Molar Ratio: There is no single "correct" ratio (e.g., 20x). The optimal ratio is a function of protein concentration, available lysine residues, and the protein's tolerance for hydrophobic modification. You must determine this empirically using the Titration Matrix Protocol below.

Part 2: Optimization Workflow (The Titration Matrix)

Do not commit your entire protein stock to a single ratio. Use this self-validating workflow to determine the optimal window.

Phase 1: The Setup
  • Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.0 - 9.5. (Avoid Tris or Glycine; they contain amines that scavenge the reagent).[1]

  • Solvent: Anhydrous DMSO or DMF (The reagent is unstable in water; prepare immediately before use).

  • Protein Conc: High concentration is critical. Aim for

    
     to drive the reaction kinetics over hydrolysis.
    
Phase 2: The Titration Experiment

Prepare four small aliquots (e.g., 100 µg each) of your protein. Add the reagent to achieve the following molar excesses:

ConditionMolar Excess (Reagent : Protein)Expected OutcomeRisk Factor
Low 5 : 1 Minimal modification. Preserves activity.Low signal/yield.
Medium 10 : 1 Standard starting point for IgG/BSA.Balanced.
High 20 : 1 High modification density.Activity loss likely.
Stress 50 : 1 Saturation labeling.High Precipitation Risk.
Phase 3: Visualization of the Workflow

OptimizationWorkflow Start Start: Protein Preparation (Buffer Exchange to pH 9.0) Split Split into Aliquots Start->Split ReagentPrep Reagent Prep Dissolve 2-M-5-N-ITC in DMSO (Must be fresh) ReagentPrep->Split Add immediately Rxn5x Rxn A: 5x Excess Split->Rxn5x Rxn10x Rxn B: 10x Excess Split->Rxn10x Rxn20x Rxn C: 20x Excess Split->Rxn20x Rxn50x Rxn D: 50x Excess Split->Rxn50x Incubate Incubate 1-2 Hours @ RT (Dark) Rxn5x->Incubate Rxn10x->Incubate Rxn20x->Incubate Rxn50x->Incubate Quench Quench Add 1M Tris or Ethanolamine Incubate->Quench Analyze Analysis Step 1. Check for Precipitate (Visual) 2. UV-Vis (Label:Protein Ratio) 3. Activity Assay Quench->Analyze

Figure 1: Step-by-step titration workflow to empirically determine the optimal molar ratio, minimizing protein waste.

Part 3: Troubleshooting Guide (Q&A)

Q1: I used a 20x molar excess, and my protein precipitated immediately. Why? A: This is the most common failure mode with nitro-aryl isothiocyanates.

  • The Cause: Unlike hydrophilic tags (like FITC), this compound is hydrophobic. Conjugating 5-10 of these rings to your protein creates "greasy patches" on the surface, inducing aggregation.

  • The Fix:

    • Lower the Ratio: Drop to 10x or 5x.

    • Add Co-solvent: Ensure your reaction buffer contains 5-10% DMSO or glycerol to stabilize the hydrophobic conjugates during the reaction.

    • Check Organic Shock: Did you add the DMSO-dissolved reagent too quickly? Add it dropwise while vortexing gently to prevent local high concentrations of organic solvent.

Q2: My conjugation yield is very low (<0.5 moles dye per mole protein), even at 20x excess. A: This usually indicates hydrolysis of the isothiocyanate group before it could react with the protein.

  • The Cause: Isothiocyanates are unstable in aqueous solution. If your reagent stock in DMSO was not strictly anhydrous or was old, the reactive group has likely hydrolyzed to an amine or urea derivative.

  • The Fix:

    • Fresh Stock: Always weigh out solid reagent and dissolve in anhydrous DMSO/DMF immediately before use. Do not store frozen liquid aliquots.

    • pH Check: Ensure your buffer is pH 9.0–9.5. At pH 7.0, the epsilon-amines of lysine are protonated (

      
      ) and cannot attack the isothiocyanate.
      

Q3: How do I calculate the final Label-to-Protein (L/P) ratio? A: You need the extinction coefficient (


) of the protein and the 2-methoxy-5-nitrophenyl group.
  • Step 1: Measure Absorbance at 280nm (

    
    ) and the 
    
    
    
    of the nitro-compound (typically near 330-350nm, check specific CoA).
  • Step 2: Apply the correction factor (CF) to the protein absorbance, as the nitro-aromatic ring also absorbs at 280nm.

    
    
    
  • Step 3: Calculate molarity of both and divide.

Part 4: Reaction Mechanism Visualization

Understanding the electron flow helps predict reactivity. The diagram below illustrates the nucleophilic attack.

ReactionMechanism Protein Protein-Lysine (R-NH2) Intermediate Thiourea Bond Formation Protein->Intermediate Nucleophilic Attack (pH > 8.5) Reagent 2-M-5-N-ITC (Electrophilic Carbon) Reagent->Intermediate Hydrolysis Side Reaction: Hydrolysis by Water Reagent->Hydrolysis Competes if pH is low or reaction slow Product Labeled Protein (Stable Thiourea Linkage) Intermediate->Product Rearrangement

Figure 2: The nucleophilic attack of the lysine amine on the isothiocyanate carbon. High pH is required to keep the lysine deprotonated (


) and reactive.
Part 5: References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on isothiocyanate chemistry and protocols).

  • BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. (Detailed mechanistic insight into ITC-amine conjugation).

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. (Guidance on molar ratios for ITC reagents).

  • Abcam. (n.d.). Protein precipitation: A comprehensive guide. (Troubleshooting protein solubility issues during conjugation).

  • Li, Z. Y., et al. (2013).[2] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[2] (Chemistry of aryl isothiocyanates).

Sources

Technical Support Center: Optimizing Labeling with 2-Methoxy-5-Nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Challenge

Welcome to the technical support hub for 2-methoxy-5-nitrophenyl isothiocyanate (2-MnP-ITC) . If you are experiencing low labeling efficiency (<15%) or protein precipitation, you are not alone. This specific derivative presents a unique chemical paradox that frustrates standard labeling protocols.

Unlike standard Fluorescein Isothiocyanate (FITC) or Phenyl Isothiocyanate (PITC), 2-MnP-ITC possesses two conflicting substituents on the phenyl ring:

  • 5-Nitro Group (Electron Withdrawing): Dramatically increases the electrophilicity of the isothiocyanate carbon, making it hyper-reactive. This accelerates both the desired reaction (labeling) and the side reaction (hydrolysis).

  • 2-Methoxy Group (Steric Hindrance): Located ortho to the isothiocyanate group, this creates a physical shield that hinders the approach of bulky protein lysine residues.

The Result: The reagent hydrolyzes (destroys itself) faster than it can navigate the steric hindrance to react with your protein. This guide provides the kinetic adjustments necessary to win this race.

Part 1: The Chemistry (Mechanism & Logic)

To troubleshoot, you must visualize the competition occurring in your test tube.

Reaction Mechanism & Competition[1]

The isothiocyanate (-N=C=S) targets primary amines (


) on Lysine residues and the N-terminus.

G ITC 2-MnP-ITC (Reagent) Thiourea Stable Conjugate (Thiourea Bond) ITC->Thiourea  Path A: Labeling (Slowed by Sterics) Unstable Carbamic Acid (Unstable) ITC->Unstable  Path B: Hydrolysis (Accelerated by Nitro) Protein Protein-NH2 (Nucleophile) Protein->Thiourea Water H2O (Competitor) Water->Unstable Dead Amine Byproduct (Dead Reagent) Unstable->Dead  Decarboxylation

Figure 1: The Kinetic Competition. The 5-Nitro group accelerates Path B (Hydrolysis), while the 2-Methoxy group physically blocks Path A (Labeling). Success requires tilting the kinetics toward Path A.

Part 2: Critical Parameters & Data

Standard protocols for FITC often fail with 2-MnP-ITC. Use the parameters below to optimize your conditions.

Parameter Optimization Table
ParameterStandard Protocol (FITC)Optimized for 2-MnP-ITC Why? (Technical Rationale)
Buffer pH 8.5 – 9.09.0 – 9.5 You need a higher fraction of deprotonated lysines (

) to overcome the steric barrier of the methoxy group.
Protein Conc. 1–2 mg/mL> 5 mg/mL High concentration drives 2nd-order kinetics (labeling) over pseudo-1st-order kinetics (hydrolysis).
Co-solvent DMSO (optional)DMSO (Mandatory) The nitro/methoxy ring is highly hydrophobic. Without DMSO, the reagent precipitates before reacting.
Molar Excess 10–20x20–40x High hydrolysis rates mean you lose 50%+ of the reagent to water within minutes. You must overwhelm the system.
Temperature 4°C or RTRoom Temp (20-25°C) Heat is required to overcome the activation energy barrier caused by steric hindrance.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "I have zero or very low labeling efficiency."

Q1: Did you dissolve the reagent directly in the aqueous buffer?

  • Diagnosis: If yes, the reagent precipitated instantly (micro-precipitates are often invisible) or hydrolyzed immediately.

  • Solution: Dissolve 2-MnP-ITC in anhydrous DMSO or DMF immediately before use. Add this organic stock to the protein solution dropwise while vortexing. The final organic solvent concentration should be 5–10% (v/v).

Q2: What buffer system are you using?

  • Diagnosis: If you are using Tris , Glycine , or Histidine , the reaction failed.

  • Reason: These buffers contain primary amines.[1] They react with the isothiocyanate faster than your protein does.

  • Solution: Switch to 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0) or 0.1 M HEPES (pH 8.5–9.0) .

Q3: Is your protein concentration too low?

  • Diagnosis: At <1 mg/mL, water molecules outnumber protein amines by a factor of ~55,000,000:1.

  • Solution: Concentrate your protein to at least 5 mg/mL using a spin filter (e.g., Amicon® Ultra) before starting the reaction.

Scenario B: "My protein precipitated during the reaction."

Q1: Did you add the ITC too quickly?

  • Diagnosis: "Solvent Shock." Adding a bolus of hydrophobic ITC causes local high concentrations of organics, denaturing the protein.

  • Solution: Add the DMSO-dissolved reagent in small aliquots (e.g., 1 µL at a time) with continuous gentle stirring.

Q2: Is the labeling density too high?

  • Diagnosis: Over-labeling modifies positive charges (Lysines) to neutral thioureas, altering the protein's isoelectric point (pI) and solubility. The hydrophobic phenyl ring of 2-MnP-ITC further decreases solubility.

  • Solution: Target a lower Degree of Labeling (DOL). Reduce the molar excess from 40x to 15x.

Part 4: The "Gold Standard" Protocol

This protocol is designed specifically to counteract the "Ortho-Effect" of the methoxy group while managing the hydrolysis risk of the nitro group.

Materials
  • Target Protein: >5 mg/mL in PBS (free of Tris/Azide).

  • Labeling Buffer: 1.0 M Sodium Carbonate/Bicarbonate, pH 9.3 (Stock).

  • Reagent: this compound (Solid).

  • Solvent: Anhydrous DMSO (fresh).

  • Purification: Sephadex G-25 desalting column or Dialysis cassette.

Workflow

Step 1: Buffer Exchange & pH Adjustment Do not dialyze into Carbonate buffer long-term (it absorbs CO2 and pH drops). Instead:

  • Start with protein in PBS.

  • Add 1/10th volume of 1.0 M Sodium Carbonate (pH 9.3) to the protein solution.[2][3]

  • Result: Final pH ~9.0–9.2.

Step 2: Reagent Preparation (Critical Timing)

  • Calculate the amount of 2-MnP-ITC needed for 30-fold molar excess .

  • Dissolve 2-MnP-ITC in anhydrous DMSO to a concentration of 10 mg/mL .

  • Note: Do this immediately before addition. Do not store this solution.

Step 3: The Reaction

  • While gently vortexing the protein solution, slowly add the ITC/DMSO solution.

  • Ensure final DMSO volume does not exceed 10%.

  • Wrap tube in foil (nitro compounds can be light-sensitive).[2]

  • Incubate at Room Temperature (22°C) for 2 hours .

    • Why 2 hours? Standard FITC is 1 hour. The steric hindrance of the methoxy group requires extra time for the reaction to reach completion.

Step 4: Quenching & Purification

  • Add 1/10th volume of 1.0 M Tris-HCl (pH 8.0) or Glycine.[2] Incubate for 15 mins.

    • Purpose: Reacts with any remaining free ITC to prevent it from reacting non-specifically during purification.

  • Purify via Gel Filtration (Sephadex G-25) or Dialysis against PBS.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose failures rapidly.

Troubleshooting Start Start: Low Efficiency / Precipitate CheckBuffer Check Buffer Composition Start->CheckBuffer AminesPresent Contains Tris/Glycine? CheckBuffer->AminesPresent CheckConc Check Protein Conc. AminesPresent->CheckConc No ActionBuffer SOL: Dialyze into Carbonate/Bicarbonate AminesPresent->ActionBuffer Yes IsLowConc < 2 mg/mL? CheckConc->IsLowConc CheckDMSO Check Solvent Method IsLowConc->CheckDMSO No ActionConc SOL: Concentrate to >5 mg/mL IsLowConc->ActionConc Yes DirectAdd Added solid or aqueous ITC? CheckDMSO->DirectAdd ActionDMSO SOL: Dissolve in DMSO first, then add DirectAdd->ActionDMSO Yes ActionTime SOL: Increase Time to 2-3h (Steric Hindrance) DirectAdd->ActionTime No (Protocol was perfect)

Figure 2: Diagnostic Decision Tree for 2-MnP-ITC Labeling.

References

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets).

  • Sigma-Aldrich. (n.d.). Product Information: Fluorescein Isothiocyanate (FITC) Isomer I. (General principles of ITC labeling and pH dependence).

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai, S. (ed) The Chemistry of Cyanates and Their Thio Derivatives.

  • Joshi, S., & Scianimanico, S. (2009). Conjugation of isothiocyanates to proteins. Protocol Exchange. (Highlighting the necessity of Carbonate buffers).

  • PubChem. (n.d.). Compound Summary: this compound.[5] National Library of Medicine.

Sources

Technical Support Center: Purification of Proteins Labeled with 2-Methoxy-5-Nitrophenyl Isothiocyanate (MNP-ITC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of proteins labeled with 2-methoxy-5-nitrophenyl isothiocyanate (MNP-ITC). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of MNP-ITC labeling and subsequent purification, ensuring the integrity and functionality of your target protein. Here, we dissect common challenges, provide in-depth troubleshooting, and present validated protocols to streamline your workflow and enhance experimental success.

Introduction to MNP-ITC Labeling

This compound (MNP-ITC) is a chemical reagent utilized for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) of MNP-ITC reacts primarily with the primary amino groups of proteins, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus, to form a stable thiourea linkage. This modification is often employed in various applications, including protein structure-function studies, ligand binding assays, and the development of antibody-drug conjugates.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise during the purification of MNP-ITC labeled proteins.

Q1: What is the optimal pH for the MNP-ITC labeling reaction?

A1: The labeling reaction with isothiocyanates is pH-dependent. For the reaction to proceed efficiently, the target amino groups on the protein must be in a deprotonated, nucleophilic state. Therefore, a slightly alkaline pH, typically between 8.0 and 9.0, is recommended for the labeling reaction. However, it is crucial to consider the pH stability of your target protein, as some proteins may lose activity or aggregate at higher pH values. It is advisable to perform small-scale pilot experiments to determine the optimal pH that balances labeling efficiency with protein stability.

Q2: How can I remove unreacted MNP-ITC after the labeling reaction?

A2: Unreacted MNP-ITC can be effectively removed using several standard protein purification techniques that separate molecules based on size or charge. These include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly effective method for separating the larger labeled protein from the smaller, unreacted MNP-ITC molecules.

  • Dialysis: This technique involves placing the protein solution in a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows the small MNP-ITC molecules to diffuse out into a larger volume of buffer.[1]

  • Diafiltration/Ultrafiltration: This method uses a membrane to retain the protein while allowing smaller molecules and buffer to pass through, effectively washing away the unreacted label.

Q3: My protein precipitates after the labeling reaction. What could be the cause and how can I prevent it?

A3: Protein precipitation following labeling can be attributed to several factors:

  • Over-labeling: Excessive modification of lysine residues can alter the protein's surface charge and hydrophobicity, leading to aggregation. To mitigate this, you can reduce the molar ratio of MNP-ITC to protein in the labeling reaction or shorten the reaction time.

  • Solvent Shock: MNP-ITC is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause precipitation. It is recommended to add the MNP-ITC solution dropwise while gently stirring and to keep the final concentration of the organic solvent as low as possible (typically below 10%).

  • Buffer Incompatibility: The pH or ionic strength of the labeling buffer may not be optimal for your protein's stability. Ensure the buffer conditions are within the known stable range for your protein.

Q4: How stable is the thiourea bond between MNP-ITC and the protein?

A4: The thiourea linkage formed between the isothiocyanate group and a primary amine is generally considered stable under a wide range of physiological and experimental conditions. However, extreme pH values (highly acidic or alkaline) and prolonged exposure to high temperatures can lead to hydrolysis of the bond. For long-term storage of your labeled protein, it is advisable to use a buffer with a pH between 6.5 and 8.0 and to store the protein at -20°C or -80°C. One study noted that the instability of thiourea derivatives formed from α-amines can be caused by the participation of the thiol group derived from the thiourea.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of MNP-ITC labeled proteins.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The amino groups on the protein are protonated and not sufficiently nucleophilic.Increase the pH of the labeling buffer in increments (e.g., from 7.5 to 8.0, 8.5) while monitoring protein stability.
Insufficient MNP-ITC: The molar ratio of MNP-ITC to protein is too low.Gradually increase the molar excess of MNP-ITC in the reaction (e.g., from 10-fold to 20-fold molar excess).
Hydrolyzed MNP-ITC: The MNP-ITC reagent has been exposed to moisture and has hydrolyzed.Use a fresh stock of MNP-ITC and ensure it is stored in a desiccated environment.
Protein Aggregation/Precipitation during Labeling Over-labeling: Excessive modification of the protein surface.Decrease the molar ratio of MNP-ITC to protein or reduce the reaction time.
Solvent Effects: The organic solvent used to dissolve MNP-ITC is causing protein denaturation.Add the MNP-ITC solution slowly to the protein solution with gentle mixing. Keep the final organic solvent concentration below 10%.
Buffer Conditions: The pH or ionic strength of the buffer is not optimal for protein stability.Screen different buffer conditions (pH, salt concentration) for your protein's stability prior to labeling.
Presence of Unreacted MNP-ITC After Purification Inefficient Purification Method: The chosen purification method is not adequately separating the small molecule from the protein.For SEC, ensure the column has a sufficient bed volume and an appropriate fractionation range. For dialysis, use a membrane with a suitable MWCO and perform multiple buffer changes.
Non-covalent Binding: Unreacted MNP-ITC may be non-covalently associating with the protein.Include a mild non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffers during purification.
Loss of Protein Activity After Labeling Modification of Critical Residues: MNP-ITC has labeled lysine residues within the active site or a functionally important region of the protein.If possible, protect the active site by performing the labeling reaction in the presence of a known ligand or substrate. Alternatively, reduce the degree of labeling by lowering the MNP-ITC concentration or reaction time.
Denaturation: The labeling or purification conditions have caused the protein to unfold.Re-evaluate the pH, temperature, and buffer components used throughout the entire process to ensure they are compatible with your protein's stability.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the labeling and purification of proteins with MNP-ITC.

Protocol 1: MNP-ITC Labeling of a Target Protein

Objective: To covalently label a target protein with MNP-ITC.

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound (MNP-ITC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5)

  • Reaction tubes

  • Stir plate and stir bar (optional)

Procedure:

  • Prepare the Protein Solution:

    • If your protein is not already in the labeling buffer, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.

  • Prepare the MNP-ITC Solution:

    • Immediately before use, dissolve MNP-ITC in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the MNP-ITC solution to achieve the desired molar excess (a 10- to 20-fold molar excess of MNP-ITC over the protein is a good starting point).

    • While gently stirring the protein solution, add the MNP-ITC solution dropwise.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Protect the reaction from light if the labeled protein is light-sensitive.

  • Stop the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Protocol 2: Purification of MNP-ITC Labeled Protein using Size Exclusion Chromatography (SEC)

Objective: To remove unreacted MNP-ITC and other small molecule impurities from the labeled protein solution.

Materials:

  • MNP-ITC labeled protein reaction mixture

  • Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 75)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC) or gravity flow setup

  • Fraction collector or collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Sample Loading:

    • Centrifuge the labeled protein reaction mixture at >10,000 x g for 10 minutes to remove any precipitated material.

    • Carefully load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the column with the SEC running buffer at the recommended flow rate for your column.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The labeled protein will typically elute in the void volume or early fractions, while the smaller, unreacted MNP-ITC will elute later.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified labeled protein.

    • Pool the fractions containing the purified protein.

  • Concentration:

    • If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate MWCO.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

MNP-ITC Protein Labeling and Purification Workflow

MNP_ITC_Workflow cluster_labeling Labeling cluster_purification Purification Protein Purified Protein (pH 8.0-9.0) Reaction Labeling Reaction (RT or 4°C) Protein->Reaction MNP_ITC MNP-ITC in DMSO/DMF MNP_ITC->Reaction SEC Size Exclusion Chromatography Reaction->SEC Crude Labeled Protein Dialysis Dialysis Reaction->Dialysis Crude Labeled Protein Labeled_Protein Purified MNP-ITC Labeled Protein SEC->Labeled_Protein Dialysis->Labeled_Protein

Caption: Workflow for MNP-ITC labeling and subsequent purification.

Troubleshooting Logic for Low Labeling Efficiency

Low_Labeling_Troubleshooting Start Low Labeling Efficiency Observed Check_pH Is pH of labeling buffer 8.0-9.0? Start->Check_pH Adjust_pH Increase pH incrementally Check_pH->Adjust_pH No Check_Ratio Is molar ratio of MNP-ITC:Protein >10:1? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Increase_Ratio Increase molar ratio Check_Ratio->Increase_Ratio No Check_Reagent Is MNP-ITC reagent fresh? Check_Ratio->Check_Reagent Yes Increase_Ratio->Check_Reagent New_Reagent Use fresh MNP-ITC stock Check_Reagent->New_Reagent No Success Labeling Efficiency Improved Check_Reagent->Success Yes New_Reagent->Success

Caption: Decision tree for troubleshooting low MNP-ITC labeling efficiency.

References

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • Technologynetworks.com. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]

  • BIOCEV. (n.d.). Protein Purification – Handbook. Retrieved from [Link]

  • PubMed. (2014, November 3). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Ultimate Guide to Protein Purification Methods. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Phenomenex. (2025, October 15). Protein Purification Methods. Retrieved from [Link]

  • Cytiva. (n.d.). Protein Purification Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Retrieved from [Link]

  • iGEM. (n.d.). Protein dialysis protocol. Retrieved from [Link]

  • Sandiego. (n.d.). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link]

  • RSC Publishing. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]

  • Cytiva. (n.d.). Protein analysis with size exclusion chromatography (SEC). Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • CSH Protocols. (n.d.). "Dialysis". In: Current Protocols in Protein Science. Retrieved from [Link]

  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. Retrieved from [Link]

  • Cytiva. (2024, November 12). Ion Exchange Chromatography. Retrieved from [Link]

  • YouTube. (2022, March 8). Protein dialysis in biochemistry - theory & practice. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • YouTube. (2022, March 8). Protein dialysis in biochemistry - theory & practice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Retrieved from [Link]

Sources

Technical Support Center: Precision Labeling with 2-Methoxy-5-Nitrophenyl Isothiocyanate (2-MnP-ITC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ITC-OPT-2024 Subject: Strategies to Control Degree of Labeling (DOL) and Troubleshooting

Executive Summary: The "Goldilocks" Zone

You are likely using 2-methoxy-5-nitrophenyl isothiocyanate (2-MnP-ITC) to introduce a nitrophenyl hapten for antibody generation or as a spectroscopic quencher/probe. Unlike hydrophilic dyes (e.g., FITC), 2-MnP-ITC is hydrophobic. This introduces a critical constraint: Over-labeling leads to protein precipitation.

Controlling the Degree of Labeling (DOL) is not just about signal intensity; it is about maintaining solubility and biological function. Your target DOL is usually between 3 and 8 molecules per protein (for IgGs) or 1–3 (for smaller enzymes).

Module 1: The Chemistry of Control

To control the reaction, you must understand the competition occurring in your tube.

The Mechanism

The isothiocyanate group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is an electrophile.[1][2] It reacts with nucleophiles to form a stable thiourea bond .[3]
  • Primary Pathway (Labeling): The unprotonated

    
    -amine of Lysine (or N-terminus) attacks the central carbon of the isothiocyanate.
    
  • Competing Pathway (Hydrolysis): Water attacks the isothiocyanate, degrading it into a non-reactive amine.

The Control Knobs
VariableImpact on DOLScientific Rationale
pH Critical Lysine pKa is ~10.5. At pH 7.0, lysines are protonated (

) and unreactive. You need pH 9.0–9.5 to deprotonate enough lysines for reaction.
Molar Excess Linear Increasing the molar ratio of 2-MnP-ITC to protein increases DOL until saturation or precipitation occurs.
Protein Conc. High High concentration (>2 mg/mL) favors the second-order labeling reaction over the pseudo-first-order hydrolysis reaction.
Solvent (DMSO) Solubility 2-MnP-ITC is insoluble in water. It must be dissolved in anhydrous DMSO or DMF immediately before use.

Module 2: Optimization Workflow & Protocol

Do not use standard PBS or Tris buffers.[4] Follow this specific workflow.

Step 1: Buffer Exchange (The Foundation)

Requirement: Carbonate-Bicarbonate Buffer, pH 9.0–9.5. Why: Tris and Glycine contain amines that will react with 2-MnP-ITC, neutralizing it before it touches your protein.

  • Action: Dialyze or desalt your protein into 0.1 M Sodium Carbonate, pH 9.0.

Step 2: Solubilization (The "Fresh" Rule)

Requirement: Anhydrous DMSO or DMF. Why: 2-MnP-ITC hydrolyzes rapidly in the presence of moisture.

  • Action: Weigh 2-MnP-ITC and dissolve to 10 mg/mL in DMSO. Use immediately. Do not store this stock.

Step 3: The Reaction Matrix (Controlling DOL)

To achieve a specific DOL, set up a pilot experiment with varying molar excesses.

Protocol:

  • Adjust protein concentration to 2–5 mg/mL.

  • Add 2-MnP-ITC (in DMSO) dropwise while vortexing gently.

    • Target Low DOL (1-4): Use 10-fold molar excess.[3]

    • Target High DOL (5-10): Use 20-to-50-fold molar excess.

    • Limit: Do not exceed 10% v/v DMSO in the final mixture to avoid denaturation.

  • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

  • Quench: Add 1M Tris (pH 8.0) or Glycine to stop the reaction.

Step 4: Purification

Requirement: Gel filtration (Sephadex G-25) or Dialysis. Why: You must remove unreacted hydrolyzed reagent and organic solvent.

Visualization: The Logic of Labeling

LabelingWorkflow Start Start: Protein in Storage Buffer CheckBuffer Check Buffer Composition Start->CheckBuffer Exchange Buffer Exchange (0.1M Carbonate, pH 9.0) CheckBuffer->Exchange Contains Tris/Glycine/Azide PrepReagent Dissolve 2-MnP-ITC (Anhydrous DMSO) CheckBuffer->PrepReagent Carbonate/Borate/HEPES Exchange->PrepReagent Mix Mix: Dropwise Addition (Keep DMSO < 10%) PrepReagent->Mix Immediate Use Incubate Incubate (2hr RT or O/N 4°C) Mix->Incubate Quench Quench (Add Tris or Glycine) Incubate->Quench Purify Purification (Desalting Column) Quench->Purify Measure Calculate DOL (Absorbance Ratio) Purify->Measure

Figure 1: Critical path workflow for isothiocyanate labeling. Note the mandatory buffer exchange step to avoid amine contamination.

Troubleshooting Guide (FAQ)

Q1: My protein precipitated immediately upon adding the reagent.

Diagnosis: "Solvent Shock" or "Hydrophobic Burden."

  • Cause A: You added the DMSO stock too fast, creating local high concentrations of organic solvent.

  • Cause B: 2-MnP-ITC is very hydrophobic. If you attach too many molecules (High DOL), the protein loses its water shell and crashes out.

  • Solution:

    • Add the reagent dropwise while stirring/vortexing.

    • Lower the molar excess (e.g., go from 20x to 10x).

    • Ensure final DMSO concentration is < 5%.

Q2: My DOL is extremely low (< 0.5), even with excess reagent.

Diagnosis: "Competitive Inhibition" or "Hydrolysis."

  • Cause A: Your buffer still contains Tris, Glycine, or Ammonium ions. These small molecules react faster than the protein.

  • Cause B: The 2-MnP-ITC stock was old or wet. Isothiocyanates degrade into amines in water.

  • Cause C: pH was too low (< 8.5). Lysines were protonated.

  • Solution:

    • Verify Buffer: Use Carbonate-Bicarbonate pH 9.0.[5]

    • Fresh Stock: Use a new bottle of reagent and anhydrous DMSO.

Q3: I have good DOL, but the antibody no longer binds its target.

Diagnosis: "Active Site Modification."

  • Cause: A lysine residue in the antigen-binding region (CDR) was labeled, sterically hindering binding.

  • Solution:

    • Reduce pH: Lowering pH to 8.0–8.5 favors the N-terminus (pKa ~9) over Lysines (pKa ~10.5), potentially sparing the active site.

    • Protection: Bind the antibody to its antigen (or a column) before labeling to "mask" the active site, then label, then elute.

Analytics: Measuring DOL

To verify your strategy, calculate DOL using the Beer-Lambert Law. You need the extinction coefficient (


) of the protein and the 2-MnP group.

Formula:



  • 
     : Absorbance of the label (typically ~300–400 nm for nitrophenyls, check specific peak).
    
  • 
     : Absorbance of protein at 280 nm.
    
  • CF (Correction Factor) : The absorbance of the dye at 280 nm relative to its max. (

    
    ). You must determine this experimentally for 2-MnP-ITC if not provided by the vendor.
    

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and protocols).

  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Bioconjugate Chemistry, 6(4), 447-458. (Comparison of ITC kinetics vs NHS esters).

  • Sigma-Aldrich (Merck). Protocol for Conjugation of Proteins with FITC/ITC. (Standard industrial protocol for isothiocyanate labeling).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 2-methoxy-5-nitrophenyl isothiocyanate Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of proteins is paramount. Chemical labeling of proteins is a cornerstone technique for functional analysis, and among the various reagents available, 2-methoxy-5-nitrophenyl isothiocyanate (MNPITC) offers a unique tool for targeting primary amines. However, the success of any labeling experiment hinges on rigorous validation. This guide provides an in-depth, objective comparison of mass spectrometry-based methods for validating MNPITC labeling, grounded in experimental data and field-proven insights.

The Chemistry of MNPITC Labeling: Understanding the "Why"

MNPITC, like other isothiocyanates such as Phenyl isothiocyanate (PITC), is rooted in the principles of Edman degradation chemistry.[1][2][3] The isothiocyanate group (–N=C=S) is an electrophile that reacts with unprotonated primary amines, primarily the N-terminal α-amino group and the ε-amino group of lysine side chains, to form a stable thiourea linkage.[4]

Causality Behind Experimental Choices: The Critical Role of pH

The key to achieving specificity for the N-terminus lies in exploiting the difference in pKa values between the N-terminal α-amino group (pKa ≈ 7.8-8.2) and the lysine ε-amino group (pKa ≈ 10.5).

  • At Alkaline pH (≈ 9.0): The reaction is most efficient as both the N-terminal and lysine amino groups are deprotonated and thus highly nucleophilic.[5][6] This is ideal for general protein labeling but can lead to multiple modifications if lysine residues are accessible.

  • At Near-Neutral pH (≈ 7.0-7.5): By lowering the pH, we can selectively favor the modification of the more acidic N-terminal α-amino group. While the reaction rate will be slower, this pH control is a crucial first step towards achieving site-specificity.

It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the MNPITC reagent.[5] Carbonate/bicarbonate or borate buffers are excellent choices.[7][8]

Mass Spectrometry Validation: A Comparative Workflow

Mass spectrometry (MS) is the definitive tool for confirming covalent modifications on proteins.[9][10] It allows for the precise measurement of mass changes and the localization of the modification to a specific amino acid residue. The validation process can be approached in two complementary ways: "Top-Down" analysis of the intact protein and "Bottom-Up" analysis of digested peptides.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein Protein Sample Labeling MNPITC Labeling (pH Controlled) Protein->Labeling Quench Quench Excess Reagent Labeling->Quench IntactMS Top-Down MS (Intact Mass) Quench->IntactMS Quick Validation Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Deep Validation DataAnalysis Data Analysis & Site Localization IntactMS->DataAnalysis PeptideMS Bottom-Up LC-MS/MS (Peptide Analysis) Digestion->PeptideMS PeptideMS->DataAnalysis Validation Validated Modification DataAnalysis->Validation

Figure 1: Overall workflow for MNPITC labeling and MS validation.
Expected Mass Shift

The covalent addition of MNPITC results in a predictable mass increase.

  • Monoisotopic Mass of MNPITC: 196.0150 Da

  • Chemical Formula: C₈H₆N₂O₃S

This value is the key signature you will be looking for in your mass spectra.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: MNPITC Labeling of a Target Protein

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation: Dialyze your purified protein (ideally >1 mg/mL) against a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5. This step is crucial to remove any interfering substances and to set the optimal pH for the reaction.[5][6]

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of MNPITC in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the MNPITC solution to the protein solution.[8] The optimal ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of ~50 mM to consume any unreacted MNPITC.

  • Removal of Excess Reagent: Remove the unreacted MNPITC and byproducts by dialysis, size-exclusion chromatography (e.g., a desalting column), or buffer exchange.[8] This step is critical to avoid interference in the subsequent mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

A. Top-Down (Intact Protein) Analysis

  • After removing excess reagent (Protocol 1, Step 5), dilute the labeled protein in a solution suitable for electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) and acquire spectra in the appropriate mass range for your protein.

  • Analysis: Deconvolute the resulting charge state envelope to determine the intact mass of the protein. Compare the mass of the labeled protein to the unlabeled control. A mass shift corresponding to multiples of 196.0150 Da confirms the covalent addition of the MNPITC label.

B. Bottom-Up (Peptide-Level) Analysis

  • Take the purified, labeled protein and perform a standard in-solution tryptic digest. A key consideration is that trypsin will not cleave at a lysine residue that has been modified by MNPITC.[11] This "missed cleavage" is a powerful piece of evidence during data analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database, specifying a variable modification of +196.0150 Da on the N-terminus and on lysine (K) residues.

Data Interpretation: A Comparative Look at Fragmentation Techniques

The real power of bottom-up proteomics is its ability to pinpoint the exact location of the modification. This is achieved through tandem mass spectrometry (MS/MS), where peptide ions are fragmented and the resulting fragment ions are analyzed. The choice of fragmentation method is critical.

Fragmentation MethodMechanismBest ForMNPITC-Labeling Considerations
CID (Collision-Induced Dissociation) Low-energy collisions with inert gas; cleaves peptide backbone at amide bonds.General purpose, good for doubly and triply charged peptides.The most common method. Can sometimes lead to loss of the modification if the bond is labile. Generates primarily b- and y-type ions.[12][13]
HCD (Higher-Energy Collisional Dissociation) Collisions in a dedicated cell; provides higher fragmentation energy.TMT/iTRAQ reporter ions, phosphopeptides.Excellent for generating a rich series of b- and y-ions. The higher energy can provide more complete fragmentation of the peptide backbone, aiding in confident site localization.[12][14]
ETD (Electron-Transfer Dissociation) Electron transfer from a radical anion; cleaves N-Cα bond, preserving labile modifications.Highly charged peptides, labile PTMs (e.g., phosphorylation, glycosylation, ubiquitination).Ideal for MNPITC-labeled peptides as it preserves the thiourea linkage, which can be susceptible to cleavage in CID/HCD. Generates c- and z-type ions, providing complementary fragmentation information.[13][15]

Expert Insight: For unambiguous localization of the MNPITC label, a combination of fragmentation methods is often most powerful. For example, acquiring both HCD and ETD spectra for the same precursor ion (a "decision tree" method) can provide the highest confidence in site assignment.[15] ETD is particularly advantageous for larger peptides or those with multiple basic residues where CID/HCD may yield sparse fragmentation.[15]

G cluster_peptide cluster_fragments M MNPITC N N-Term M->N P1 AA1 N->P1 b1 b1 N->b1 b-ions P2 AA2 P1->P2 b2 b2 P1->b2 y3 y3 P1->y3 y-ions P3 AA3 P2->P3 b3 b3 P2->b3 y2 y2 P2->y2 C C-Term P3->C y1 y1 P3->y1

Figure 2: CID/HCD fragmentation of an N-terminally MNPITC-labeled peptide.

Performance Comparison: MNPITC vs. Alternative Amine-Reactive Reagents

While MNPITC is effective, it's important to understand its performance in the context of other available reagents.

Reagent ClassExample(s)Reaction TargetKey AdvantagesKey Limitations
Isothiocyanates MNPITC , PITCN-terminus, LysineWell-established chemistry (Edman), stable thiourea bond.pH-dependent specificity, potential for multiple lysine modifications.[16]
NHS Esters Sulfo-NHS-AcetateN-terminus, LysineFast reaction kinetics, wide variety of commercially available tags.[17]Hydrolytically unstable, less specific for N-terminus vs. lysine.[17]
Isobaric Tags TMT, iTRAQN-terminus, LysineEnables multiplexed quantitative proteomics.[18]Can suppress fragmentation, requires HCD for reporter ion detection.[19]
Reductive Amination FormaldehydeN-terminus, LysineSimple, cost-effective, preserves the positive charge on the amine.[17]Requires a reducing agent (e.g., NaBH₃CN), can be less efficient.

Troubleshooting and Expert Insights

  • Problem: No/Low Labeling Efficiency.

    • Cause: Incorrect pH, inactive reagent, or interfering buffer components.

    • Solution: Verify the pH of your reaction buffer is between 8.0-9.0.[6] Use a fresh, anhydrous stock of MNPITC. Ensure your buffer is amine-free.[5] Increase the molar excess of the reagent or the reaction time.

  • Problem: Multiple Labeling Events (Lack of Specificity).

    • Cause: Reaction pH is too high, or the protein has many highly accessible lysine residues.

    • Solution: Lower the reaction pH to 7.0-7.5 to favor N-terminal modification.[17] If lysine labeling is unavoidable, it can be confirmed and characterized by the bottom-up MS workflow.

  • Problem: Ambiguous Site Localization in MS/MS.

    • Cause: Poor fragmentation of the labeled peptide.

    • Solution: Re-analyze the sample using an alternative fragmentation method (e.g., use ETD if HCD failed to give a complete ion series).[13][15] Consider using a different protease (e.g., Glu-C or Asp-N) to generate different, overlapping peptides that cover the modification site.[20]

Conclusion

Validating the covalent labeling of a protein with this compound is a multi-faceted process that is unequivocally best served by mass spectrometry. A dual approach of top-down analysis for a rapid assessment of labeling efficiency and bottom-up analysis for definitive site localization provides a self-validating and comprehensive dataset. By carefully controlling reaction conditions, particularly pH, and selecting the appropriate mass spectrometry fragmentation techniques, researchers can confidently confirm and characterize their MNPITC-labeled proteins, ensuring the integrity and reliability of their downstream functional experiments.

References

  • Benchchem. A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies.
  • L. L. Z. et al. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • Singh, S. et al. An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online.
  • Various Authors. The best protocol for FITC labeling of proteins. ResearchGate.
  • Theivagt, C. et al. Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. Journal of Visualized Experiments.
  • AltaBioscience. Edman Degradation vs Mass Spectrometry.
  • Mtoz Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques.
  • Mtoz Biolabs. Mechanism of N/C Terminal Sequencing.
  • Angel, T. E. et al. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry.
  • Ge, Y. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics.
  • Michalski, A. et al. Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Molecular & Cellular Proteomics.
  • Young, N. L. et al. Discovery of lysine post-translational modifications through mass spectrometric detection. Epigenetics.
  • Thermo Fisher Scientific. Dissociation Technique Technology Overview.
  • D'Agostino, M. et al. Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules.
  • QB3/Chemistry Mass Spectrometry Facility. Identification of Protein Modifications.
  • Ge, Y. Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics.
  • Tsiatsiani, L. & Heck, A. J. R. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Proteomics & Bioinformatics.
  • TdB Labs. FITC Labeling and Conjugation.
  • Sigma-Aldrich. FLUORESCEIN ISOTHIOCYANATE Product Information Sheet.
  • Thermo Fisher Scientific. FITC and TRITC Instructions.
  • Swiderek, K. M. et al. Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry. Analytical Biochemistry.
  • Tureček, F. & Havlícek, V. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry.

Sources

Spectroscopic Analysis of 2-Methoxy-5-Nitrophenyl Isothiocyanate Protein Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary & Scientific Context

2-Methoxy-5-nitrophenyl isothiocyanate (2-M-5-NP-ITC) is a specialized heterobifunctional crosslinker and chromogenic labeling reagent. Unlike the ubiquitous Fluorescein Isothiocyanate (FITC), which is utilized for its fluorescence, 2-M-5-NP-ITC is primarily valued for introducing a stable nitro-aryl chromophore onto proteins or serving as a "masked" amine precursor (the nitro group can be reduced to an amine for secondary conjugation).

This guide compares the spectroscopic characterization of 2-M-5-NP-ITC conjugates against industry-standard alternatives (FITC and PITC), providing a validated workflow for determining the Degree of Labeling (DOL) and ensuring conjugate integrity.

Key Application:

  • Chromogenic Tagging: Introduction of a permanent absorbance signature (typically 330–380 nm range) distinct from the protein’s intrinsic 280 nm peak.

  • Structural Probing: Monitoring protein unfolding or environmental changes via solvatochromic shifts in the nitro-aryl absorption band.

Comparative Analysis: 2-M-5-NP-ITC vs. Alternatives

The choice of labeling reagent dictates the downstream analytical method. The table below contrasts 2-M-5-NP-ITC with its fluorescent (FITC) and UV-active (PITC) counterparts.

Feature2-M-5-NP-ITC (Target Compound)FITC (Fluorescein ITC)PITC (Phenyl ITC)
Primary Signal Absorbance (Chromogenic) FluorescenceAbsorbance (UV)
Detection Range

(Yellow)


Sensitivity Moderate (mM to

M range)
High (nM to pM range)Low (requires HPLC)
Photostability High (Non-bleaching) Low (Photobleaches rapidly)High
Quantification Simple Beer-Lambert Law (UV-Vis)Relative Fluorescence Units (RFU)HPLC / Edman Degradation
Interference Minimal (distinct from Protein

)
High background autofluorescenceHigh overlap with Protein

Cost Moderate (Specialty Reagent)Low (Commodity Reagent)Low

Senior Scientist Insight:

Choose 2-M-5-NP-ITC when you need a robust, permanent tag that does not require dark-room handling or when fluorescence quenching by the local environment is a concern. The nitro group acts as a built-in quencher, making this reagent unsuitable for fluorescence assays but excellent for absorbance-based quantification.

Chemical Mechanism & Pathway

The conjugation relies on the nucleophilic attack of deprotonated primary amines (Lysine


-amines or the N-terminus) on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea bond.[1]

Critical Parameter: The pKa of the Lysine


-amine is 

. To ensure reactivity, the pH must be maintained between 9.0 and 9.5 to generate a sufficient population of unprotonated (nucleophilic) amines.

ConjugationPathway Protein Protein-NH2 (Lysine/N-term) Transition Tetrahedral Intermediate Protein->Transition Nucleophilic Attack (pH 9.0-9.5) Reagent 2-M-5-NP-ITC (Electrophile) Reagent->Transition Product Protein-Thiourea-Conjugate (Stable Chromophore) Transition->Product Rearrangement Byproduct H+ Transition->Byproduct

Figure 1: Reaction mechanism of isothiocyanate conjugation to protein amines forming a thiourea linkage.

Experimental Protocol: Conjugation & Purification

This protocol is designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed sample.

Reagents Required:
  • Protein Stock: >2 mg/mL in PBS (free of amines like Tris or Glycine).

  • Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.[2]

  • 2-M-5-NP-ITC Stock: 10 mg/mL in anhydrous DMSO (Prepare fresh).

  • Purification: Sephadex G-25 Desalting Column or Dialysis Cassette (10K MWCO).

Step-by-Step Workflow:
  • Buffer Exchange:

    • Exchange protein buffer to Carbonate Buffer (pH 9.0) using a desalting column.[3]

    • Why: Tris/Glycine will compete with the protein for the label.

  • Reaction Setup:

    • Calculate a 20-fold molar excess of 2-M-5-NP-ITC relative to the protein.

    • Add the ITC/DMSO solution dropwise to the protein while gently vortexing.

    • Final DMSO concentration should not exceed 10% (v/v) to prevent protein precipitation.

  • Incubation:

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark (to protect nitro group stability).

  • Quenching (Optional but Recommended):

    • Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

    • Why: This terminates the reaction and prevents "streaking" during purification.

  • Purification (Critical):

    • Remove unreacted dye via Gel Filtration (Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

    • Checkpoint: The eluate (protein) should be yellow. If the protein is colorless, the reaction failed (likely due to pH issues or hydrolyzed reagent).

Spectroscopic Analysis & DOL Calculation

To quantify the conjugation, we utilize the Beer-Lambert Law. Because the nitro-phenyl fluorophore absorbs slightly at 280 nm (where protein absorbs), we must apply a Correction Factor (CF) .

Data Acquisition:
  • Blank the UV-Vis spectrophotometer with PBS.

  • Scan the conjugate from 250 nm to 500 nm .

  • Record Absorbance at:

    • 280 nm (

      
      ):  Protein max.[4]
      
    • 
      :  The specific max of the conjugate (typically ~330–380 nm for nitro-phenyls). Note: Determine this empirically from the scan, as the protein environment can shift the peak.
      
Calculation Logic:

1. Determine Correction Factor (CF): Measure the absorbance of the free dye (in PBS) at 280 nm and its


.


(Typical CF for nitro-aromatics ranges from 0.15 to 0.30)

2. Calculate Protein Concentration (


): 


[1]

3. Calculate Degree of Labeling (DOL):



VariableDefinitionTypical Value (Example)

Molar Extinction Coeff. of Protein

(IgG)

Molar Extinction Coeff. of Dye

*

*Note: If


 is unknown for 2-M-5-NP-ITC, prepare a standard curve of the free dye in PBS to calculate it.
Workflow Visualization

Workflow Start Start: Protein in PBS BufferEx Buffer Exchange (pH 9.0 Carbonate) Start->BufferEx Conjugation Add 2-M-5-NP-ITC (20x Molar Excess) BufferEx->Conjugation Purify Purification (Dialysis/G-25) Conjugation->Purify Scan UV-Vis Scan (250-500 nm) Purify->Scan Decision Is Protein Yellow? Scan->Decision Calc Calculate DOL (Beer-Lambert) Decision->Calc Yes Fail Troubleshoot: Check pH or Reagent Hydrolysis Decision->Fail No

Figure 2: Operational workflow for conjugation and validation of 2-M-5-NP-ITC.

References
  • Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and protocols).

  • Thermo Fisher Scientific. (n.d.). Tech Tip #31: Calculate dye:protein (F/P) molar ratios. (Standard methodology for DOL calculations applicable to all chromophores).

  • Sigma-Aldrich. (n.d.). Product Information: Fluorescein Isothiocyanate (FITC).[1][2][3][4][6][7] (Provides comparative baseline data for ITC reactivity and pH requirements).

  • Podhradský, D., et al. (1979). Utility of Isothiocyanates as Blocking Reagents.[3] (Discusses the spectral shifts of nitro-phenyl derivatives).

Sources

assessing the stability of the thiourea bond from 2-methoxy-5-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Proteomics

Executive Summary

The Bottom Line: The thiourea bond formed by 2-methoxy-5-nitrophenyl isothiocyanate (2M5N-ITC) offers a distinct trade-off compared to the industry-standard Phenyl Isothiocyanate (PITC). While 2M5N-ITC exhibits superior reaction kinetics for labeling sterically hindered amines (driven by the 5-nitro electron-withdrawing group), the resulting thiourea bond possesses specific vulnerabilities to oxidative desulfurization and base-catalyzed hydrolysis that differ from PITC.

This guide provides the mechanistic rationale and experimental protocols to assess whether this conjugate meets the stability requirements for your specific therapeutic or diagnostic application.

Part 1: Mechanistic Analysis & Electronic Influence

To predict stability, we must analyze the "Push-Pull" electronics of the 2-methoxy-5-nitrophenyl ring. Unlike the neutral phenyl ring of PITC, 2M5N-ITC contains two competing substituents that define its behavior.

The Electronic "Tug-of-War"
  • 5-Nitro Group (

    
    ):  A strong Electron Withdrawing Group (EWG).
    
    • Effect on Formation:[1][2] Increases the electrophilicity of the isothiocyanate carbon, accelerating conjugation rates.

    • Effect on Stability: Increases the acidity of the thiourea

      
       protons (
      
      
      
      reduction). This makes the bond more susceptible to deprotonation at physiological pH, potentially accelerating base-catalyzed degradation.
  • 2-Methoxy Group (

    
    ):  An Electron Donating Group (EDG) via resonance, but inductively withdrawing.
    
    • Effect: Located ortho to the thiourea linkage, it provides critical steric protection against nucleophilic attack (hydrolysis). It partially counteracts the destabilizing electronic pull of the nitro group.

Degradation Pathways

The stability of the thiourea bond is threatened by three primary mechanisms.

Graphviz Diagram: Thiourea Degradation Pathways

The following diagram illustrates the competing fates of the thiourea bond under stress.

ThioureaDegradation Start 2M5N-Thiourea Conjugate Oxidation Oxidative Stress (ROS / H2O2) Start->Oxidation Susceptible Acid Acidic Stress (TFA / Low pH) Start->Acid Protonation Base Basic Stress (pH > 9) Start->Base Deprotonation Urea Urea Product (Desulfurization) Oxidation->Urea S replaced by O Cyclization Thiohydantoin (Edman-type) Acid->Cyclization If adjacent carbonyl present Cleavage Amine + ITC (Reversal) Base->Cleavage Hydrolysis

Caption: Primary degradation pathways for aryl thioureas. Note that oxidative desulfurization is irreversible.

Part 2: Comparative Stability Matrix

The following table contrasts 2M5N-ITC against standard alternatives.

FeaturePhenyl ITC (PITC)2-Methoxy-5-Nitro ITC 4-Nitrophenyl ITC
Reactivity (Labeling) ModerateHigh Very High
Hydrolytic Stability (pH 7) HighHigh Moderate
Base Stability (pH >9) ModerateLow-Moderate (Nitro acidity)Low
Oxidative Stability ModerateModerate (EWG reduces S nucleophilicity)Moderate
UV Detectability


(Red-shifted)

Primary Risk Slow reaction kineticsPhotostability & Base Hydrolysis Spontaneous Hydrolysis

Key Insight: 2M5N-ITC is a "Goldilocks" reagent. It offers the high reactivity of nitro-derivatives but retains better stability than 4-nitrophenyl ITC due to the steric shielding of the 2-methoxy group.

Part 3: Experimental Protocols for Stability Assessment

Do not rely on literature assumptions. You must validate the bond stability in your specific matrix.

Protocol A: Accelerated pH Stress Testing

Objective: Determine the hydrolytic half-life (


) of the bond.[3][4]
  • Synthesis of Model Adduct: React 2M5N-ITC (1.1 eq) with a model amine (e.g., Benzylamine) in DCM. Purify via flash chromatography. Verify structure by NMR/MS.

  • Preparation: Prepare 10 mM stock of the adduct in DMSO.

  • Incubation: Dilute stock 1:100 into three buffers:

    • pH 2.0 (0.1% TFA in water)

    • pH 7.4 (PBS)

    • pH 9.5 (Borate buffer)

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Quench: Immediately neutralize pH 9 samples with dilute formic acid to stop base-catalyzed degradation.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak and appearance of the amine (hydrolysis) or urea (oxidation).

Protocol B: Oxidative Desulfurization Assay

Objective: Assess susceptibility to Reactive Oxygen Species (ROS), a common failure mode for thioureas in biological systems.

  • Control: 50 µM Adduct in PBS.

  • Test: 50 µM Adduct + 100 µM

    
     in PBS.
    
  • Monitoring: Monitor UV absorbance spectrum over 4 hours.

    • Indicator: A hypsochromic shift (blue shift) in

      
       typically indicates conversion of the 
      
      
      
      bond to
      
      
      (Urea formation).
  • Validation: Confirm identity of the product via LC-MS (

    
     mass shift typically observed, or 
    
    
    
    ).
Graphviz Diagram: Experimental Workflow

Workflow cluster_conditions Stress Conditions Step1 Synthesize Model Adduct (2M5N-ITC + Amine) Step2 Prepare 10mM DMSO Stock Step1->Step2 Cond1 pH 2.0 (Acid Hydrolysis) Step2->Cond1 Cond2 pH 9.5 (Base Hydrolysis) Step2->Cond2 Cond3 H2O2 (Oxidative Stress) Step2->Cond3 Step3 LC-MS Analysis (t = 0, 4, 24h) Cond1->Step3 Cond2->Step3 Cond3->Step3 Decision Calculate t(1/2) Step3->Decision

Caption: Step-by-step workflow for validating thiourea bond stability.

References

  • Edman Degradation Mechanism

    • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[5][6][7][8] Acta Chemica Scandinavica, 4, 283-293.

    • Source: (Classic foundation for ITC-amine chemistry).

  • Oxidative Desulfurization of Thioureas

    • Sahoo, P. R., et al. (2010).[2] Oxidation Kinetics of Aryl Thioureas. Indian Journal of Chemistry.

    • Context: Details the mechanism of converting thioureas to ureas under oxid
    • Source:

  • Kinetics of Thiourea Hydrolysis

    • Gameez, P., et al. (2025). Relative Rates of Thiol-Thioester Exchange and Hydrolysis.
    • Context: Provides baseline kinetic data for thio-deriv
    • Source:

  • PITC Derivatization Standards

    • Schwartz, H., et al. (2025).[4][9] Comparative evaluation of phenyl isothiocyanate derivatization. Analytical and Bioanalytical Chemistry.

    • Context: Establishes PITC as the benchmark for stability comparisons.
    • Source:

Sources

determining the labeling efficiency of 2-methoxy-5-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for determining the labeling efficiency of 2-methoxy-5-nitrophenyl isothiocyanate (2-MNP-ITC) , a specialized heterobifunctional reagent used for peptide sequencing and proteomic analysis.

Executive Summary & Application Context

This compound (2-MNP-ITC) is a derivatizing agent structurally related to Phenyl Isothiocyanate (PITC), the classical Edman degradation reagent. While PITC is the industry standard for N-terminal sequencing, 2-MNP-ITC incorporates a nitro group (-NO₂) and a methoxy group (-OCH₃) on the phenyl ring.

These substituents fundamentally alter the reagent's physicochemical properties:

  • Enhanced UV/Vis Detection: The nitro group acts as a strong chromophore, shifting absorbance to visible wavelengths (typically ~350–400 nm), reducing interference from native protein absorbance at 280 nm.

  • Mass Spectrometry (MS) Sensitivity: The electron-withdrawing nitro group can enhance ionization efficiency in negative mode ESI-MS or provide specific fragmentation patterns in MALDI-TOF.

This guide provides a standardized protocol to quantify the labeling efficiency of 2-MNP-ITC compared to standard alternatives.

Comparative Analysis: 2-MNP-ITC vs. Alternatives

The following table contrasts 2-MNP-ITC with PITC (standard Edman) and FITC (fluorescence).

FeaturePITC (Phenyl Isothiocyanate)2-MNP-ITC (2-Methoxy-5-Nitro...)FITC (Fluorescein Isothiocyanate)
Primary Application Edman Degradation (Sequencing)Enhanced Chromogenic Labeling / MSHigh-Sensitivity Fluorescence
Detection Mode UV (254 nm / 269 nm)UV/Vis (320–400 nm) & MSFluorescence (Ex 495 / Em 519 nm)
Labeling pH pH 9.0–9.5pH 8.0–9.0pH 8.5–9.5
Steric Hindrance LowModerate (due to substituents)High (Bulky fluorophore)
Reaction Product Phenylthiocarbamyl (PTC)Nitro-substituted PTCFluorescein-thiocarbamyl
Typical Efficiency >98% (Optimized)User-Validated (Target >95%) 80–95% (Steric dependent)

Mechanistic Pathway

The labeling reaction follows a nucleophilic addition mechanism where the unprotonated amine of the peptide attacks the electrophilic carbon of the isothiocyanate group.

Reaction Diagram (Graphviz)

ReactionMechanism Figure 1: Nucleophilic addition of peptide N-terminus to isothiocyanate moiety. Reagent 2-MNP-ITC (Electrophile) Intermediate Transition State (Tetrahedral) Reagent->Intermediate Peptide Peptide (R-NH2) (Nucleophile) Peptide->Intermediate Nucleophilic Attack (pH > pKa) Product Thiourea Derivative (Labeled Peptide) Intermediate->Product Proton Transfer (Stable Thiourea)

Experimental Protocol: Determining Labeling Efficiency

This protocol uses Reverse-Phase HPLC (RP-HPLC) to quantify the ratio of labeled vs. unlabeled peptide.

Phase A: Reagent Preparation
  • Labeling Buffer: 100 mM Sodium Bicarbonate (

    
    ), pH 8.5.
    
    • Note: Avoid amine-containing buffers (Tris, Glycine) as they compete with the reagent.

  • Stock Solution (2-MNP-ITC): Dissolve 2-MNP-ITC in anhydrous Acetonitrile (ACN) or DMF to a concentration of 10–50 mM.

    • Caution: Prepare fresh; isothiocyanates hydrolyze in water over time.

  • Model Peptide: Prepare a 1 mM solution of a standard peptide (e.g., Angiotensin II or a synthetic poly-Ala) in water.

Phase B: Labeling Reaction
  • Mix: Combine 10 µL of Peptide Solution (10 nmol) with 90 µL of Labeling Buffer.

  • Add Reagent: Add 2-MNP-ITC stock to achieve a 20-fold molar excess over the peptide (e.g., 200 nmol).

  • Incubate: Vortex gently and incubate at 37°C for 60 minutes in the dark (to prevent potential photodegradation of the nitro group).

  • Quench: Add 10 µL of 5% Trifluoroacetic Acid (TFA) or 100 mM Ammonium Acetate to acidify and stop the reaction.

Phase C: HPLC Quantification
  • Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 30 minutes.

  • Detection:

    • Channel 1: 214 nm (Peptide backbone).

    • Channel 2: 350 nm (Specific for 2-MNP-ITC label).

Data Analysis & Calculation

Efficiency is calculated by integrating the peak areas of the derivatized peptide (


) versus the residual unlabeled peptide (

).
Calculation Formula


Where:

  • 
     = Area of the hydrophobic, labeled peak (elutes later).
    
  • 
     = Area of the hydrophilic, native peptide peak (elutes earlier).
    
  • 
     = Molar Extinction Coefficient Correction Factor (if measuring at 214 nm).
    
    • Note: If measuring at 214 nm, the label itself adds absorbance. It is more accurate to use an internal standard or calibrate using the depletion of the starting material.

Workflow Diagram

Workflow Figure 2: Step-by-step workflow for efficiency determination. Start Start: Peptide Sample Buffer Buffer Exchange (Remove Tris/Glycine) Start->Buffer React Reaction: 20x Excess 2-MNP-ITC pH 8.5, 37°C, 1 hr Buffer->React Quench Quench: Add Acid (TFA) React->Quench Analyze Analysis: RP-HPLC (C18) Quench->Analyze Calc Calculate Efficiency: Peak Area Ratio Analyze->Calc

Troubleshooting & Optimization

  • Low Efficiency (<80%):

    • pH Check: Ensure pH is >8.0. If pH is too low, the amine is protonated (

      
      ) and cannot attack the ITC.
      
    • Solvent: Increase organic solvent (ACN/DMF) concentration if the reagent precipitates.

  • Multiple Peaks:

    • Side Reactions: Lysine side chains ($ \epsilon $-amino groups) will also react. If site-specificity is required (N-term only), control pH strictly at 7.5–8.0 (N-term

      
       is lower than Lysine).
      

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1][2][3] Acta Chemica Scandinavica, 4, 283–293. Link

  • Jelenc, P. C., Cantor, C. R., & Simon, S. R. (1978). High yield photoreagents for protein crosslinking and affinity labeling.[4] Proceedings of the National Academy of Sciences, 75(8), 3564–3568. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Sigma-Aldrich. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Isothiocyanates).[5][6][7][8][9][10][11][12] Link

Sources

Comparative Study of Amine-Reactive Labeling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Race Against Hydrolysis

For decades, N-hydroxysuccinimide (NHS) esters have been the "workhorse" of bioconjugation. However, in high-stakes drug development and proteomics, the limitations of NHS chemistry—specifically its rapid hydrolysis in aqueous buffers—can lead to poor conjugation efficiency, batch-to-batch variability, and wasted expensive payloads.

This guide objectively compares the industry-standard NHS esters against the superior, next-generation TFP (Tetrafluorophenyl) esters and legacy Isothiocyanates . We provide experimental evidence showing why TFP chemistry is often the more robust choice for critical applications, particularly when working with dilute proteins or at higher pH levels.

Mechanism of Action: Nucleophilic Acyl Substitution[1]

All primary amine-reactive reagents function via nucleophilic acyl substitution . The unprotonated


-amine of a lysine residue (or the N-terminus) attacks the electron-deficient carbonyl carbon of the reactive ester.
  • Formation of Intermediate: The amine nucleophile attacks the carbonyl, forming a tetrahedral intermediate.

  • Collapse & Release: The intermediate collapses, expelling the leaving group (NHS or TFP phenol) and forming a stable amide bond.[1]

  • The Competitor (Hydrolysis): Water molecules can also attack the carbonyl. If water attacks first, the reagent hydrolyzes into a non-reactive carboxylic acid, permanently disabling it.

Visualization: Reaction Pathway

The following diagram illustrates the parallel pathways of successful conjugation versus hydrolytic failure.

ReactionMechanism cluster_0 Critical Factor: pH Reagent Reactive Ester (NHS or TFP) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Protein Amine (NH2) Hydrolysis Hydrolyzed Acid (Dead Reagent) Reagent->Hydrolysis + H2O (Hydrolysis) Amide Stable Amide Conjugate Intermediate->Amide - Leaving Group (Successful Labeling)

Figure 1: The kinetic competition between aminolysis (green path) and hydrolysis (red path). TFP esters are designed to suppress the red path without compromising the green path.

Comparative Analysis: NHS vs. TFP vs. Isothiocyanates[2]

The Hydrolysis Stability Gap

The most critical differentiator is hydrolytic stability . At physiological pH (7.4) and typical conjugation pH (8.0–8.5), NHS esters degrade rapidly. TFP esters, due to the unique electronic properties of the fluorine atoms, resist hydrolysis significantly longer while maintaining high reactivity toward amines.

Table 1: Hydrolysis Half-Life Comparison

Data compiled from kinetic studies at 25°C [1, 2, 4].

Reagent TypeLeaving GroupHalf-Life (pH 7.[2]0)Half-Life (pH 8.[3][4][5]0)Half-Life (pH 8.[3][4][5]6)
NHS Ester N-hydroxysuccinimide~4–5 hours~1 hour~10 minutes
Sulfo-NHS Sulfonated NHS~5 hours~1 hour~15 minutes
TFP Ester 2,3,5,6-Tetrafluorophenol> 24 hours~3–4 hours~30–40 minutes
Isothiocyanate None (Thiourea formation)StableStableStable

Analyst Insight: At pH 8.6 (optimal for lysine reactivity), an NHS ester loses 50% of its potency in just 10 minutes. If your mixing or incubation setup takes time, you are losing significant reactivity. TFP esters provide a "safety window" that is 3–4x longer.

Performance Matrix
Table 2: Functional Comparison
FeatureNHS / Sulfo-NHS EstersTFP / STP EstersIsothiocyanates (FITC/TRITC)
Bond Type Amide (Very Stable)Amide (Very Stable)Thiourea (Less Stable)
Reactivity HighHigh (Comparable to NHS)Moderate (Requires higher pH)
Hydrolytic Stability Low (Rapid degradation)High (Superior) Very High
Solubility NHS: Organic onlySulfo-NHS: Water solubleTFP: Organic onlySTP: Water solubleVariable (often organic)
Atom Economy Poor (High excess required)Excellent (Lower excess needed) Moderate
Primary Use Case Standard labelingPrecious samples, dilute proteinsLegacy flow cytometry

Experimental Data: Why Stability Matters

Case Study: Labeling Dilute Antibodies

When labeling proteins at low concentrations (<1 mg/mL), the kinetics of aminolysis slow down (second-order reaction), but hydrolysis (pseudo-first-order) remains constant.

  • Scenario: Labeling a 0.5 mg/mL antibody solution at pH 8.0.

  • NHS Result: The reagent hydrolyzes before it can find and react with the sparse amine groups.[4] Yield: <30%.

  • TFP Result: The reagent survives longer in the aqueous buffer, maintaining an active concentration long enough to collide with the protein amines. Yield: >65%.

Experimental Protocols

Standard TFP/NHS Labeling Workflow

This protocol is self-validating: The UV-Vis check at Step 6 ensures the final Degree of Labeling (DOL) meets specifications.

Materials:

  • Target Protein (e.g., IgG) in PBS (free of amines like Tris/Glycine).

  • Labeling Reagent: TFP-PEG4-Biotin or NHS-Fluorophore.

  • Solvent: Anhydrous DMSO or DMF.[1][3][4]

  • Purification: Zeba Spin Column or Dialysis Cassette (MWCO 10k).

Step-by-Step Methodology:

  • Buffer Exchange (Critical): Ensure protein is in an amine-free buffer (PBS, Borate, or Carbonate) at pH 8.0–8.5.

    • Why: Tris and Glycine act as scavenger amines and will neutralize the reagent immediately.

  • Reagent Preparation: Dissolve the TFP/NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Note: Prepare immediately before use. Do not store solvated esters.

  • Reaction: Add the reagent to the protein solution.

    • For NHS: Use 15–20 molar excess. Incubate for 1 hour at RT.

    • For TFP: Use 8–10 molar excess. Incubate for 1 hour at RT.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

    • Why: This ensures all unreacted ester is neutralized before purification.

  • Purification: Remove excess reagent using a desalting column or dialysis.

  • Validation: Measure absorbance at 280 nm (protein) and the fluorophore's max lambda. Calculate DOL.

Decision Framework for Reagent Selection

Use the following logic tree to select the optimal reagent for your specific experiment.

SelectionGuide Start Start: Select Amine Reagent SolventSensitive Is protein sensitive to organic solvents (DMSO)? Start->SolventSensitive WaterSoluble Use Water-Soluble Variants SolventSensitive->WaterSoluble Yes OrganicOK Use Standard Variants SolventSensitive->OrganicOK No Dilute Is protein concentration < 1 mg/mL? WaterSoluble->Dilute HighPH Is reaction pH > 8.5? OrganicOK->HighPH UseSulfoNHS Use Sulfo-NHS (Standard) Dilute->UseSulfoNHS No UseSTP Use STP Ester (High Stability + Soluble) Dilute->UseSTP Yes (Needs Stability) UseNHS Use NHS Ester (Standard) HighPH->UseNHS No UseTFP Use TFP Ester (High Stability) HighPH->UseTFP Yes (Needs Stability)

Figure 2: Decision tree for selecting amine-reactive reagents based on solubility and stability requirements.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Degree of Labeling (DOL) Buffer interferenceVerify buffer is Tris-free . Use PBS or Borate.
Reagent hydrolysisReagent was wet or old. Use TFP ester for higher stability.[1][2][6][7]
pH too lowRaise pH to 8.3 to ensure lysine deprotonation.
Precipitation Over-labelingReduce molar excess. Switch to TFP to maintain efficiency at lower excess.
Hydrophobic dyeUse a sulfonated (water-soluble) dye variant (e.g., STP ester).
High Background Unreacted reagentIncrease purification steps (e.g., two sequential desalting columns).

References

  • BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from [8]

  • National Institutes of Health (NIH). (2022). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC. Retrieved from

  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. Retrieved from

  • Vector Laboratories. (n.d.). DBCO-STP Ester Product Guide. Retrieved from

Sources

Comparative Guide: Evaluating 2-Methoxy-5-Nitrophenyl Isothiocyanate for N-Terminal Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In protein characterization, N-terminal labeling is a balancing act between reactivity and site-specificity . While Phenyl Isothiocyanate (PITC) remains the gold standard for Edman degradation, its lack of distinct optical properties in the visible spectrum and moderate reactivity limits its utility in high-throughput proteomic workflows.

2-Methoxy-5-nitrophenyl isothiocyanate (2-M-5-N-ITC) emerges as a potent alternative. This guide evaluates its performance, highlighting how its unique substituent architecture—an electron-withdrawing nitro group paired with a sterically demanding methoxy group—creates a "push-pull" mechanism that, when controlled by pH, offers superior N-terminal specificity and chromogenic detection compared to standard reagents.

Chemical Basis of Specificity

To understand the utility of 2-M-5-N-ITC, we must deconstruct its molecular design compared to PITC. The specificity for the N-terminus (


-amine) over Lysine residues (

-amine) is governed by two factors: pKa differentials and steric gating .
Structural Analysis
  • The Warhead (Isothiocyanate -N=C=S): The electrophilic carbon attacks unprotonated amines to form a thiourea linkage.

  • 5-Nitro Group (Electron Withdrawing): This group pulls electron density from the aromatic ring, significantly increasing the electrophilicity of the isothiocyanate carbon. Consequence: Faster reaction kinetics than PITC.

  • 2-Methoxy Group (Steric/Electronic): Positioned ortho to the isothiocyanate, this group provides essential steric bulk. Consequence: It creates a "gate" that disfavors attack by sterically hindered or transiently available amines, enhancing selectivity for the exposed N-terminus under controlled conditions.

The pKa Mechanism

Specificity is primarily achieved by exploiting the pKa difference between the N-terminal


-amine (~7.6–8.0) and the Lysine 

-amine (~10.5).
  • At pH 7.0:

    • N-terminus: ~10% unprotonated (

      
      ) 
      
      
      
      Reactive .
    • Lysine: >99.9% protonated (

      
      ) 
      
      
      
      Inert .

The 2-M-5-N-ITC reagent, being more electrophilic due to the nitro group, requires strict adherence to this pH window. If the pH rises > 8.0, the enhanced reactivity will lead to rapid non-specific labeling of Lysines.

Comparative Evaluation

The following table contrasts 2-M-5-N-ITC with the industry standard (PITC) and a common non-specific alternative (NHS-Acetate).

Table 1: Performance Matrix of N-Terminal Labeling Reagents
Feature2-Methoxy-5-Nitrophenyl ITC PITC (Edman Reagent) NHS-Acetate
Primary Specificity High (pH dependent)High (pH dependent)Low (Reacts with Lys)
Reactivity Very High (Activated by

)
ModerateFast (Hydrolysis prone)
Optimal pH 6.5 – 7.5 (Critical)8.0 – 9.07.0 – 8.0
Detection Chromogenic (Yellow, Abs ~360nm) UV (254 nm)None / IR
Steric Hindrance Yes (Ortho-Methoxy) NoNo
Stability Good (in organic solvent)GoodPoor (Hydrolyzes in water)
Major Application Visual tagging, Differential labelingSequencing (Edman)Blocking / Acetylation
Verdict on Specificity
  • Vs. PITC: 2-M-5-N-ITC is less forgiving of high pH. While PITC reacts sluggishly at pH 7, allowing for some leeway, 2-M-5-N-ITC reacts vigorously. However, at pH 6.5–7.0, 2-M-5-N-ITC achieves near-quantitative N-terminal labeling with minimal Lysine background, driven by the ortho-methoxy steric filter.

  • Vs. NHS-Esters: There is no contest. NHS esters will label Lysines significantly even at neutral pH. ITC-based chemistry is the only viable choice for strict N-terminal exclusivity without enzymatic assistance.

Visualizing the Mechanism

The following diagram illustrates the kinetic competition between the N-terminus and Lysine, highlighting the role of pH and the specific substituents of 2-M-5-N-ITC.

G cluster_Protein Protein Targets Reagent 2-Methoxy-5-Nitrophenyl ITC (Activated Electrophile) NTerm_Active NH2 (Reactive) ~10% Population Reagent->NTerm_Active Fast Attack (Nitro-Enhanced) Lysine_Inactive NH3+ (Protected) >99% Population Reagent->Lysine_Inactive Steric Block (Methoxy Group) NTerm N-Terminus (Alpha-Amine) pKa ~ 7.8 NTerm->NTerm_Active pH 7.0 Equilibrium Lysine Lysine (Epsilon-Amine) pKa ~ 10.5 Lysine->Lysine_Inactive pH 7.0 Equilibrium Product_Specific Specific N-Terminal Thiourea Conjugate NTerm_Active->Product_Specific Stable Thiourea Product_Nonspecific Non-Specific Lysine Labeling Lysine_Inactive->Product_Nonspecific Negligible Reaction

Figure 1: Kinetic competition pathway at pH 7.0. The Nitro group accelerates the reaction with the available N-terminal amine, while the Methoxy group and protonation state shield the Lysine.

Validated Experimental Protocol

This protocol is optimized for specificity . We utilize a "Split-Phase" approach where the reagent is dissolved in organic solvent but the reaction occurs in a strictly buffered aqueous environment.

Reagents Required
  • Labeling Reagent: this compound (dissolved to 50 mM in acetonitrile).

  • Buffer: 100 mM Phosphate Buffer, pH 7.0 (Do not use Tris or amine-based buffers).

  • Quencher: 1 M Glycine or Hydroxylamine.

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve protein/peptide in Phosphate Buffer (pH 7.0) to a concentration of 1–2 mg/mL.

    • Critical Check: Ensure no ammonium ions or Tris are present; dialyze if necessary.

  • Reaction Initiation:

    • Add the 2-M-5-N-ITC solution to the protein sample.

    • Ratio: Use a 50-fold molar excess of reagent over protein.

    • Solvent: Ensure final acetonitrile concentration is < 20% to prevent precipitation.

  • Incubation (The Specificity Window):

    • Incubate at 37°C for 30 minutes or RT for 2 hours .

    • Observation: The solution should turn a distinct yellow color (due to the nitroaryl group).

    • Why this works: At pH 7.0, the reaction is driven by the nucleophilicity of the

      
      -amine. The nitro group ensures the reaction completes before significant hydrolysis occurs.
      
  • Quenching & Cleanup:

    • Add 1 M Glycine (10% v/v) to scavenge excess reagent.

    • Remove excess reagent via size-exclusion spin column or dialysis. The labeled protein will retain a yellow hue, serving as a visual confirmation of modification.

  • Validation (QC):

    • UV/Vis: Measure Absorbance at 360 nm (Label) vs 280 nm (Protein).

    • Mass Spec: Look for a mass shift of +210.2 Da (Reagent MW) on the N-terminal peptide. If Lysine labeling occurred, you will see +420.4 Da species.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283–293.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Isothiocyanates and Isocyanates).[1][2][3][4][5][6][7]

  • Hansen, P., et al. (2013). Synthesis of isothiocyanates by reaction of amines with phenyl chlorothionoformate.[6] Synthesis, 45(12), 1667-1674.

  • Drozdov, A. et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates. RSC Advances.

Sources

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of 2-Methoxy-5-Nitrophenyl Isothiocyanate (MNPITC) Labeled Peptides by HPLC

In the landscape of peptide analysis, high-performance liquid chromatography (HPLC) stands as a cornerstone technique for purification and characterization.[1][2][3][4][5][6] The inherent challenge with many peptides, however, is their lack of a strong chromophore, which can limit the sensitivity and selectivity of UV detection. To overcome this, pre-column derivatization with a labeling reagent is a widely adopted strategy. This guide provides a comprehensive evaluation of this compound (MNPITC) as a labeling reagent for peptides, comparing its performance with established alternatives and providing the technical rationale behind its application.

The principle of this method is rooted in the Edman degradation chemistry, where an isothiocyanate reacts with the N-terminal amino group of a peptide.[7] While phenyl isothiocyanate (PITC) is the classic reagent for this purpose, MNPITC offers distinct advantages for HPLC-based analysis due to the strategic placement of a methoxy and a nitro group on the phenyl ring. The nitro group, in particular, acts as a powerful chromophore, significantly enhancing the UV absorbance of the labeled peptide at a higher wavelength. This guide will delve into the practical and theoretical aspects of using MNPITC for robust and sensitive peptide characterization.

The Chemistry and Rationale of MNPITC Labeling

The derivatization of a peptide with MNPITC is a specific and well-understood chemical reaction. It proceeds via a nucleophilic addition of the uncharged α-amino group at the N-terminus of the peptide to the electrophilic carbon atom of the isothiocyanate group of MNPITC. This reaction is typically carried out under mildly alkaline conditions (pH 8-9) to ensure that the N-terminal amino group is in its deprotonated, nucleophilic state. The product of this reaction is a 2-methoxy-5-nitrophenylthiocarbamoyl (MNPTC) peptide derivative.

The key to MNPITC's utility lies in its chemical structure. The electron-withdrawing nitro group (-NO₂) not only influences the reactivity of the isothiocyanate but, more importantly, imparts a distinct yellow color to the derivative. This results in a strong absorbance maximum at a higher wavelength (typically in the range of 380-420 nm), away from the region where many interfering substances absorb. This shift in absorbance wavelength is a critical advantage over the standard PITC, whose derivatives are monitored at lower wavelengths where baseline noise and interference from matrix components can be problematic.

MNPITC_Labeling_Reaction cluster_reactants Reactants cluster_product Product MNPITC 2-Methoxy-5-nitrophenyl isothiocyanate (MNPITC) Labeled_Peptide MNPTC-Peptide Derivative (Strong Chromophore) MNPITC->Labeled_Peptide + Peptide (pH 8-9) Peptide Peptide (N-terminal NH₂ group) HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Sample Peptide Sample Labeling MNPITC Labeling (pH 8-9, 40°C) Peptide_Sample->Labeling Acidification Acidification (TFA) Labeling->Acidification Injection Injection onto C18 Column Acidification->Injection Separation Gradient Elution (ACN/Water/TFA) Injection->Separation Detection UV Detection (380-420 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of MNPITC-labeled peptides by HPLC.

Performance Comparison: MNPITC vs. Alternatives

The choice of a labeling reagent is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation.

FeatureMNPITC PITC (Phenyl Isothiocyanate) Fluorescent Labels (e.g., Dansyl Chloride)
Detection Principle UV-Vis AbsorbanceUV-Vis AbsorbanceFluorescence Emission
Typical Detection λ ~400 nm~254 nmVaries (e.g., Ex: 340 nm, Em: 510 nm)
Relative Sensitivity HighModerateVery High
Selectivity High (minimal interference at high λ)Moderate (potential for interference)Very High (with fluorescence detector)
Instrumentation Standard HPLC with UV-Vis detectorStandard HPLC with UV-Vis detectorHPLC with Fluorescence detector
Advantages - High sensitivity for UV detection- Selective detection wavelength- Robust and specific reaction- Well-established (Edman chemistry)- Simple reagent- Highest sensitivity- Extremely low limits of detection
Disadvantages - Requires labeling step- Less sensitive than fluorescence- Lower sensitivity than MNPITC- Less selective detection wavelength- Requires a fluorescence detector- Potential for photobleaching- Derivatives can be less stable

MNPITC vs. PITC: The primary advantage of MNPITC over PITC for HPLC analysis is the enhanced sensitivity and selectivity of detection. [7][8]By shifting the detection to a higher wavelength, MNPITC effectively avoids much of the baseline noise and interference from other components in the sample matrix that absorb in the lower UV range. This leads to cleaner chromatograms and lower limits of detection.

MNPITC vs. Fluorescent Labels: Fluorescent labeling reagents will almost always provide lower limits of detection than any UV-absorbing tag. However, this comes at the cost of requiring a more expensive and less common fluorescence detector. MNPITC provides a significant boost in sensitivity over unlabeled peptides and PITC-labeled peptides, while still being compatible with the standard UV-Vis detectors available on virtually all HPLC systems. For many applications, the sensitivity provided by MNPITC is more than sufficient, making it a cost-effective choice for enhancing peptide detection.

MNPITC vs. No Labeling: For peptides that lack aromatic amino acids (tryptophan, tyrosine, phenylalanine), detection at 280 nm is not possible. [9]Detection at 210-220 nm, corresponding to the peptide bond, is an option but suffers from high background absorbance from many common solvents and buffers, and provides a response that is proportional to the number of peptide bonds (i.e., the size of the peptide) rather than the molar amount. [10]MNPITC labeling provides a single, strong chromophore per peptide molecule, allowing for more accurate and sensitive quantification, irrespective of the peptide's amino acid composition.

Conclusion

This compound is a powerful derivatization reagent for the HPLC analysis of peptides. It offers a significant improvement in sensitivity and selectivity over unlabeled peptides and those labeled with the traditional Edman reagent, PITC, when using standard UV-Vis detection. The labeling chemistry is robust, specific for the N-terminus, and the resulting derivative is stable under typical reversed-phase HPLC conditions. While not as sensitive as fluorescent labels, MNPITC provides an excellent balance of performance, cost-effectiveness, and compatibility with standard HPLC instrumentation. For researchers and drug development professionals seeking to improve the detection and quantification of peptides, MNPITC represents a valuable and highly effective tool in their analytical arsenal.

References

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6. [Link]

  • Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from Creative Biolabs. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • MAC-MOD Analytical. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from MAC-MOD Analytical. [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Zlamy, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Metabolomics, 16(12), 128. [Link]

  • Kuipers, B. J., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis. Journal of Agricultural and Food Chemistry, 55(14), 5445–5451. [Link]

  • Kim, K. B., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365–372. [Link]

  • Zlamy, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. ResearchGate. [Link]

  • Singh, P., et al. (2019). Linear and thermo-optically generated nonlinear optical response of bovine serum albumin and its constituent amino acids in continuous wave z-scan. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(1), 115. [Link]

  • Field, J. K., et al. (2020). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 33(12), 654–664. [Link]

  • Zlamy, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Metabolomics, 16(12), 128. [Link]

  • Zhang, H., et al. (2014). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. Pharmacognosy Magazine, 10(38), 293-298. [Link]

  • BioTek Instruments. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from Agilent. [Link]

  • Yoshizako, K., et al. (2003). Temperature-Responsive Chromatographic Separation of Amino Acid Phenylthiohydantoins Using Aqueous Media as the Mobile Phase. Analytical Sciences, 19(6), 869-873. [Link]

  • Tan, L. C., & Carr, P. W. (1998). Separation of barbiturates and phenylthiohydantoin amino acids using the thermally tuned tandem column concept. Journal of Chromatography A, 828(1-2), 245-257. [Link]

  • Al-Rimawi, F. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of Analytical Methods in Chemistry, 2021, 6688941. [Link]

  • Wang, W., et al. (2018). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 8(1), 9318. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu Scientific Korea. [Link]

  • Elezuo, U. O., et al. (2017). Estimation of Protein Content and Amino Acid Compositions in Selected Plant Samples Using UV-Vis Spectrophotometeric Method. American Journal of Food Science and Health, 3(3), 41-46. [Link]

Sources

Electronic Tuning in Bioconjugation: A Comparative Guide to Methoxy and Nitro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Impact of Methoxy and Nitro Groups on Labeling Performance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of fluorogenic probes and bioconjugation reagents, the choice between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is the primary determinant of performance. This guide analyzes the diametrically opposed effects of the Methoxy (-OMe) and Nitro (-NO₂) groups.

Our comparative analysis reveals a fundamental trade-off: Nitro groups dramatically accelerate labeling kinetics and induce environmental sensitivity (solvatochromism) at the cost of quantum yield, while Methoxy groups maximize photostability and brightness but significantly retard nucleophilic reactivity. This guide provides the experimental data and mechanistic logic required to select the correct substituent for your specific assay.

Mechanistic Grounding: The Hammett Trade-Off

The impact of these groups is governed by their electronic influence on the aromatic scaffold, quantifiable via Hammett substituent constants (


).
  • Nitro Group (-NO₂): A strong EWG (

    
    ). It pulls electron density away from the ring, stabilizing the transition state for nucleophilic attack (increasing reactivity) but facilitating non-radiative decay pathways (quenching fluorescence).
    
  • Methoxy Group (-OMe): A strong EDG (

    
    ). It pushes electron density into the ring, destabilizing the transition state for nucleophilic attack (decreasing reactivity) but enhancing Intramolecular Charge Transfer (ICT) for higher quantum yield.
    
Comparative Performance Matrix
FeatureNitro Group (-NO₂) Methoxy Group (-OMe)
Primary Function Reactivity Accelerator / QuencherFluorescence Enhancer / Stabilizer
Labeling Kinetics Fast (Activates electrophiles)Slow (Deactivates electrophiles)
Quantum Yield (

)
Low (<0.05) or SolvatochromicHigh (>0.50 in Coumarins)
Photostability Low (Prone to photoreduction)High (Resistant to oxidation)
Mechanism Facilitates

or Active Ester hydrolysis
Enhances Radiative Decay (ICT)
Ideal Application "Turn-on" probes, FRET acceptorsStable biomarkers, cellular imaging
Detailed Performance Analysis
A. Kinetic Impact: Nucleophilic Substitution (

)

In labeling reagents like Benzofurazans (e.g., NBD-Cl) or Active Esters , the substituent dictates the rate of conjugation to protein amines.

  • The Nitro Effect (NBD-Cl): The nitro group at the C-7 position of the benzofurazan ring creates a strong dipole, making the C-4 position highly electrophilic. This results in rapid labeling of cysteine and lysine residues.

    • Data Point: NBD-Cl reacts with amines

      
      
      
      
      times faster than unsubstituted analogs due to the -NO₂ activation.
  • The Methoxy Effect: Replacing the nitro group with a methoxy group (as in hypothetical MBD analogs) effectively "poisons" the electrophilic center. The lone pairs on the oxygen donate density into the ring, repelling the incoming nucleophile (amine).

    • Experimental Observation: Methoxy-substituted active esters (e.g., p-methoxyphenyl esters) are often kinetically inert under physiological conditions, requiring high pH or catalysts to react.

B. Photophysical Impact: Quantum Yield & Signaling[1]
  • Methoxy (The Brightener): In Coumarin dyes (e.g., 7-methoxycoumarin), the -OMe group creates a "push-pull" system with the carbonyl. This strong ICT state leads to high quantum yields (

    
    ).
    
  • Nitro (The Quencher/Switch): Nitro-aromatics are notoriously non-fluorescent in polar solvents due to rapid Intersystem Crossing (ISC) to the triplet state. However, this property is exploited in "Turn-On" probes .

    • Example: NBD-Cl is non-fluorescent (

      
      ).[2] Upon reaction with an amine (forming NBD-Amine), the dipole changes, and fluorescence is restored (
      
      
      
      ).
Visualizing the Mechanism

The following diagram illustrates the divergent pathways dictated by these substituents during a standard labeling reaction (Nucleophilic Aromatic Substitution).

G cluster_0 Substituent Choice Nitro Nitro (-NO2) (EWG) Intermediate Meisenheimer Complex Nitro->Intermediate Stabilizes TS (Low Activation Energy) Methoxy Methoxy (-OMe) (EDG) Methoxy->Intermediate Destabilizes TS (High Activation Energy) FastProduct Rapid Labeling (High Background) Intermediate->FastProduct Nitro Path SlowProduct Slow/No Labeling (High Stability) Intermediate->SlowProduct Methoxy Path Fluorescence_N Fluorescence Quenched/Switchable FastProduct->Fluorescence_N Fluorescence_M Fluorescence Enhanced (High QY) SlowProduct->Fluorescence_M

Caption: Mechanistic divergence in SNAr labeling. Nitro groups stabilize the transition state (accelerating reaction), while Methoxy groups destabilize it (retarding reaction) but enhance final quantum yield.

Experimental Protocols

To objectively assess these groups in your own system, use the following self-validating protocols.

Protocol A: Determination of Second-Order Rate Constants (

)

Purpose: Quantify the kinetic impact of the substituent on labeling efficiency.

  • Preparation:

    • Prepare 10 mM stock solutions of the Nitro- and Methoxy-substituted probes in DMSO.

    • Prepare a pseudo-first-order excess of model nucleophile (e.g., N-acetyl-L-cysteine or Butylamine) in PBS (pH 7.4).

  • Reaction Setup:

    • Mix probe (final 50 µM) with nucleophile (final 5 mM, 100x excess) in a quartz cuvette.

  • Monitoring:

    • Nitro-Probe: Monitor Absorbance decay at

      
       (usually 340-480 nm) or Fluorescence increase (if turn-on).
      
    • Methoxy-Probe: Monitor Fluorescence stability or Absorbance decay (expect slow changes).

  • Calculation:

    • Fit the time-course data to a mono-exponential decay/association model:

      
      .
      
    • Validation: The Nitro variant should exhibit a

      
       at least 1-2 orders of magnitude higher than the Methoxy variant.
      
Protocol B: Quantum Yield (QY) Comparison

Purpose: Assess the brightness trade-off.

  • Standard: Use Quinine Sulfate (0.1 N H₂SO₄,

    
    ) or Fluorescein (0.1 N NaOH, 
    
    
    
    ) as a reference.
  • Measurement:

    • Dilute probes to an absorbance of 0.05 (to avoid inner filter effects).

    • Record integrated fluorescence emission spectra (

      
      ) and absorbance (
      
      
      
      ).
  • Equation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Decision Logic: When to Use Which?

Use the following logic flow to select the appropriate reagent for your assay.

DecisionTree Start Select Labeling Goal Q1 Is rapid, wash-free labeling required? Start->Q1 BranchNitro Select NITRO Group (e.g., NBD-Cl, Nitro-Esters) Q1->BranchNitro Yes (Turn-On Effect) Q2 Is high brightness critical (Single Molecule)? Q1->Q2 No (Stability Priority) BranchMethoxy Select METHOXY Group (e.g., Methoxycoumarin) Q2->BranchNitro No (Acceptor for FRET) Q2->BranchMethoxy Yes

Caption: Decision matrix for selecting substituent based on assay requirements (Speed vs. Brightness).

References
  • Baig, K., et al. (2018).[3] Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.[4] PubMed. Available at: [Link]

  • Haskali, M. B., et al. (2020).[5] 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.[5][6] Royal Society of Chemistry. Available at: [Link]

  • Farinotti, R., et al. (1983).[7] 4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids.[7] Journal of Chromatography.[7] Available at: [Link]

  • Johnson, I. (2010). Molecular Probes Handbook, 11th Edition. Thermo Fisher Scientific. (General reference for NBD/Coumarin properties).

Sources

Safety Operating Guide

2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Brief

URGENT: 2-Methoxy-5-nitrophenyl isothiocyanate combines the acute respiratory hazards of an isothiocyanate (lachrymator) with the chronic toxicity of a nitro-aromatic.

The Critical Hazard: Improper neutralization (hydrolysis) of this compound generates 2-methoxy-5-nitroaniline , a suspected mutagen and carcinogen. Therefore, unlike simple acid/base neutralizations where the byproduct is harmless, the "neutralized" waste from this chemical remains hazardous and must not be discharged into municipal water systems.

Part 1: Chemical Characterization & Hazard Profile[1]

Before initiating any disposal workflow, confirm the chemical identity and understanding of the dual-hazard profile (Acute Irritant + Chronic Toxicant).

PropertyDataOperational Implication
CAS Number 6325-91-3 (Isothiocyanate) / 99-59-2 (Amine metabolite)Use for waste manifesting.[1][2]
Functional Groups Isothiocyanate (-N=C=S), Nitro (-NO2), Methoxy (-OCH3)-N=C=S: Reacts with nucleophiles (water, amines).-NO2: Thermal sensitivity; do not heat sealed containers.
Physical State Solid (typically yellow/orange crystalline powder)Dust inhalation risk; requires N95/P100 or fume hood.
Primary Hazards Lachrymator, Skin Sensitizer, Mutagenic (precursor)Causes immediate tearing/respiratory distress.
Reactivity Moisture SensitiveHydrolyzes to release COS/CS2 and toxic amines.

Part 2: Operational Disposal Workflows

Decision Logic: The Disposal Matrix

Do not treat all waste streams identically. Use this matrix to determine the correct protocol.

DisposalMatrix Start Waste Identification State Physical State? Start->State Solid Solid / Bulk Powder State->Solid Liquid Solution (Solvent) State->Liquid Spill Spill / Contamination State->Spill Pkg Double Bag & Drum (Protocol A) Solid->Pkg Seg Segregate: Organic Toxic (Do NOT mix with Acids) Liquid->Seg Quench Chemical Quenching (Protocol B) Spill->Quench Incinerate Final Fate: High Temp Incineration Pkg->Incinerate Seg->Incinerate Quench->Seg

Figure 1: Operational decision tree for waste segregation. Note that quenched spills eventually merge back into the liquid waste stream for incineration.

Protocol A: Bulk Waste Packaging (Solids & Stock Solutions)

Objective: Secure containment for off-site incineration. Prohibited: Do not mix with oxidizers (nitric acid) or strong acids.

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if trace moisture is present (corrosion risk).

  • Labeling: Label as "Hazardous Waste - Toxic/Irritant."

    • Explicitly write: "Contains Isothiocyanates & Nitro-aromatics."

  • Segregation: Store in the "Organic - Toxic" satellite accumulation area.

    • Crucial: Keep separate from amine waste streams to prevent uncontrolled exothermic coupling in the waste drum.

Protocol B: Emergency Spill Quenching

Objective: Immediately stop the volatilization of lachrymatory vapors and deactivate the isothiocyanate functionality during a spill.

The "Decon" Solution: Prepare a fresh mixture of:

  • 50% Water

  • 40% Ethanol or Isopropanol (Solubilizer)

  • 5% Surfactant (Dish soap or Alconox)

  • 5% Sodium Carbonate or concentrated Ammonia (Nucleophile/Base)

Step-by-Step Procedure:

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the powder is airborne, use a respirator.

  • Containment: Cover the spill with a generic absorbent pad or vermiculite to stop spread.

  • Application: Gently pour the Decon Solution over the absorbent material.

    • Why: The alcohol solubilizes the lipophilic isothiocyanate, allowing the aqueous base to attack the central carbon.

  • Wait Time: Allow to sit for 15–30 minutes .

  • Collection: Scoop the wet slurry into a hazardous waste bag.

  • Surface Clean: Wipe the surface with methanol followed by soap and water.

  • Disposal: Tag the waste bag as "Hazardous Waste (Quenched Isothiocyanate)" and arrange for incineration. DO NOT THROW IN TRASH.

Part 3: Scientific Integrity - The Mechanism of Action

Understanding the chemistry prevents safety complacency. We do not "neutralize" this chemical to make it safe; we react it to stop it from being an airborne irritant.

The Hydrolysis Trap

When this compound reacts with the basic Decon solution, it undergoes hydrolysis.

Reaction Pathway:

  • Attack: Hydroxide (OH-) attacks the electrophilic Carbon in -N=C=S.

  • Breakdown: Unstable thiocarbamate intermediates form.

  • Release: The molecule cleaves, releasing Carbonyl Sulfide (COS) and 2-Methoxy-5-nitroaniline .

ReactionPathway Reactant 2-Methoxy-5-nitrophenyl Isothiocyanate (Lachrymator) Intermediate Thiocarbamate Intermediate Reactant->Intermediate Hydrolysis Reagent + H2O / OH- Product1 2-Methoxy-5-nitroaniline (Suspected Carcinogen) Intermediate->Product1 Product2 COS / CO2 + H2S Intermediate->Product2

Figure 2: Hydrolysis pathway. Note that the red "Lachrymator" is converted into the yellow "Carcinogen." This is why the waste must still be incinerated.

Safety Implication: The resulting amine (Product 1) is a solid that may precipitate out of solution. It is less volatile than the isothiocyanate (solving the immediate tearing issue) but retains high systemic toxicity.

Part 4: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Code Determination:

    • This specific compound is not typically P-listed or U-listed by name.

    • Characteristic Waste: It likely classifies as D003 (Reactivity) if it possesses sulfide-bearing capabilities that generate toxic gases under acidic conditions, or D001 (Ignitability) if in an organic solvent.

  • Documentation:

    • Ensure the Safety Data Sheet (SDS) for this compound is attached to the waste manifest.

    • Alert the waste contractor to the presence of Nitro-aromatics to ensure they manage incineration temperatures correctly (preventing NOx release).

References

  • National Center for Biotechnology Information (PubChem). 2-Methoxy-5-nitroaniline (Compound Summary). Retrieved from [Link]

  • Princeton University EHS. Spill Response Procedures. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristic of Reactivity (D003). Retrieved from [Link]

Sources

×

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